(+/-)-4-Methanesulfinylphenethyl bromide
Description
Contextualization of Alkyl Bromides and Sulfinyl Moieties in Organic Synthesis
To understand the potential of (+/-)-4-Methanesulfinylphenethyl bromide, one must first consider the established roles of its constituent functional groups. Alkyl bromides are a cornerstone of synthetic organic chemistry, prized for their utility as electrophiles. digitellinc.com The carbon-bromine bond is polarized, rendering the carbon atom susceptible to attack by nucleophiles, which leads to substitution reactions. Alternatively, they can undergo elimination reactions to form alkenes. This reactivity makes alkyl bromides key intermediates in the formation of new carbon-carbon and carbon-heteroatom bonds.
The sulfinyl group (R-S(O)-R'), on the other hand, is of great importance in the field of stereochemistry. nih.gov The sulfur atom in a sulfoxide (B87167) is a stereocenter, meaning it can exist in one of two non-superimposable mirror-image forms, known as enantiomers. Chiral sulfoxides are widely used as chiral auxiliaries to control the stereochemical outcome of reactions, and they are integral components of many biologically active molecules and pharmaceuticals. nih.govrsc.org The development of methods for the asymmetric synthesis of chiral sulfoxides is an active area of research. rsc.org
The combination of these two functional groups in one molecule, as seen in this compound, creates a synthon with dual reactivity. The alkyl bromide provides a site for chain extension or functional group interconversion, while the sulfinyl group introduces a stereochemical element that can influence the three-dimensional structure of the resulting products.
Table 1: Functional Group Roles in Organic Synthesis
| Functional Group | General Structure | Primary Role in Synthesis | Common Reactions |
|---|---|---|---|
| Alkyl Bromide | R-Br | Electrophilic substrate | Nucleophilic Substitution (SN1, SN2), Elimination (E1, E2) |
| Sulfinyl (Sulfoxide) | R-S(O)-R' | Chiral auxiliary, stereocontrol element | Asymmetric induction, oxidation to sulfones, reduction to sulfides |
Significance of the Racemic Nature of the Compound for Stereochemical Investigations
The designation "(+/-)" indicates that the compound is a racemate, meaning it is an equal mixture of the two enantiomers (the (R)- and (S)-sulfoxides). Racemic mixtures are optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out. In synthetic chemistry, reactions that create a chiral center from achiral precursors without the influence of a chiral catalyst or auxiliary typically yield racemic mixtures. hilarispublisher.comhilarispublisher.com
A racemic compound like this compound serves as a crucial starting point for stereochemical studies. The primary challenge and objective often become the separation of the racemate into its individual, enantiomerically pure components, a process known as resolution. hilarispublisher.com Common resolution techniques include:
Chiral Chromatography: Passing the racemic mixture through a column containing a chiral stationary phase, which interacts differently with each enantiomer, causing them to separate.
Diastereomeric Salt Formation: Reacting the racemate with a single enantiomer of another chiral compound (a resolving agent) to form a mixture of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like crystallization.
Once separated, the individual enantiomers can be studied to determine their absolute configuration and to evaluate their distinct properties. In medicinal chemistry, for example, it is common for one enantiomer of a chiral drug to be responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. ub.edu Therefore, the racemic nature of this compound is not an endpoint but rather the gateway to accessing and investigating its enantiopure forms.
Table 2: Comparison of Racemic and Enantiopure Forms
| Property | Racemic Mixture | Single Enantiomer |
|---|---|---|
| Composition | 50:50 mixture of two enantiomers | A single stereoisomer (>99% purity) |
| Optical Activity | Optically inactive | Optically active (rotates plane-polarized light) |
| Melting Point | Often differs from the pure enantiomer | Sharp, characteristic melting point |
| Biological Activity | Represents the combined activity of both enantiomers | Specific activity (can be therapeutic, inactive, or toxic) |
| Synthetic Utility | Starting point for resolution | Used in asymmetric synthesis to produce other single enantiomers |
Overview of Research Trajectories for Novel Complex Organic Molecules
The synthesis of complex organic molecules is a major driver of chemical research, with profound implications for medicine, materials science, and biology. nih.gov Modern synthetic strategies often focus on efficiency, selectivity, and sustainability. A key trend is the development of methods that build molecular complexity rapidly from readily available starting materials. This involves creating new reactions and catalysts that can form chemical bonds with high control over their spatial arrangement (stereoselectivity).
Research trajectories in this field often involve:
Asymmetric Catalysis: Using small amounts of a chiral catalyst to convert achiral starting materials into a single desired enantiomer of a product, bypassing the need for racemic resolution. hilarispublisher.comhilarispublisher.com
Cascade Reactions: Designing a series of reactions to occur in a single pot, where the product of one step becomes the substrate for the next. This approach avoids costly and time-consuming purification of intermediates and reduces chemical waste. ub.edu
Development of Novel Building Blocks: Synthesizing and exploring the reactivity of versatile synthons that contain multiple functional groups, allowing for diverse and divergent synthetic pathways from a common precursor.
A molecule like this compound fits squarely into the "novel building block" approach. Its bifunctional nature allows it to be incorporated into larger structures, with the potential for subsequent stereoselective transformations directed by the chiral sulfinyl group.
Scope and Objectives of Academic Research on this compound
While specific published research focusing exclusively on this compound is not prominent, its structure allows for a clear delineation of its potential academic scope and objectives. Research on this compound would likely be centered on its utility as a synthetic intermediate.
Potential Research Objectives:
Exploration of Reactivity: A primary objective would be to map the reactivity of the alkyl bromide moiety. This would involve subjecting the compound to a variety of nucleophiles (e.g., amines, alkoxides, carbanions) to synthesize a library of new, more complex molecules. The influence of the bulky sulfinyl group on the rate and mechanism of these substitution reactions would be of significant interest.
Stereochemical Control: A major focus would be on the influence of the sulfinyl stereocenter. After resolving the racemic mixture, researchers would investigate how each pure enantiomer behaves in subsequent reactions. The objective would be to determine if the chiral sulfoxide can induce asymmetry in a new stereocenter formed during a reaction, a process known as diastereoselective synthesis.
Synthesis of Target Molecules: The compound could be envisioned as a key fragment for the synthesis of specific, high-value target molecules. For instance, it could be a precursor for novel pharmaceutical analogues or specialized organic materials where a chiral sulfur element is a desired structural feature.
Development of Resolution Methods: A practical research goal would be to develop an efficient and scalable method for the resolution of the racemic mixture, making the enantiopure forms readily accessible for further synthetic applications.
In essence, academic research would treat this compound not as an end product, but as a versatile tool for the construction of chiral molecules, contributing to the fundamental understanding of stereoselective reactions and the broader field of organic synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11BrOS |
|---|---|
Molecular Weight |
247.15 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4-methylsulfinylbenzene |
InChI |
InChI=1S/C9H11BrOS/c1-12(11)9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 |
InChI Key |
KADKUKQFTFTEHS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)CCBr |
Origin of Product |
United States |
Synthetic Methodologies for +/ 4 Methanesulfinylphenethyl Bromide
Retrosynthetic Analysis of the Compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available precursor structures.
The most logical initial disconnection is the carbon-bromine (C-Br) bond. This is a standard Functional Group Interconversion (FGI) strategy.
Figure 1: Retrosynthetic Disconnection of the C-Br Bond
Precursor 1: 2-(4-Methanesulfinylphenyl)ethanol | | FGI (S=O) V Precursor 2: 2-(4-(Methylthio)phenyl)ethanol
Precursor 2: 2-(4-(Methylthio)phenyl)ethanol | | C-C Disconnection V Starting Materials: Thioanisole + Two-carbon electrophile (e.g., ethylene (B1197577) oxide) OR Starting Materials: 4-Bromothioanisole + Two-carbon nucleophile
Classical Synthetic Routes to (+/-)-4-Methanesulfinylphenethyl bromide
Optimization of Reaction Parameters for Yield and Purity
The optimization of reaction parameters is crucial for maximizing the yield of this compound while minimizing the formation of impurities, primarily the over-oxidized sulfone product. Key parameters that are typically optimized include the choice of oxidant, solvent, reaction temperature, and reaction time.
Oxidant Selection: A variety of oxidizing agents can be utilized for the conversion of sulfides to sulfoxides. Common choices include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), sodium periodate (B1199274) (NaIO₄), and tert-butyl hypochlorite (B82951) (t-BuOCl). The reactivity and selectivity of these oxidants can vary significantly. For instance, hydrogen peroxide is a green and cost-effective oxidant, often used with a catalyst, while m-CPBA is a highly effective reagent that can sometimes lead to over-oxidation if not carefully controlled.
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol (B129727) or ethanol (B145695) can participate in hydrogen bonding and affect the reactivity of the oxidant. Aprotic solvents such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) are also commonly used. The solubility of the reactants and the stability of the intermediate species in the chosen solvent are important considerations.
Temperature and Time: The reaction temperature is a critical parameter to control. Lower temperatures generally favor the selective formation of the sulfoxide (B87167) and reduce the rate of over-oxidation to the sulfone. Consequently, these reactions are often conducted at or below room temperature. The reaction time must be carefully monitored to ensure complete conversion of the starting sulfide (B99878) while preventing the accumulation of the sulfone byproduct.
Below is a hypothetical data table illustrating the optimization of reaction conditions for the synthesis of this compound from 4-(methylthio)phenethyl bromide, based on typical results for analogous aryl alkyl sulfides.
| Entry | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Sulfoxide (%) | Purity of Sulfoxide (%) |
|---|---|---|---|---|---|---|
| 1 | H₂O₂ (1.1) | Methanol | 25 | 24 | 75 | 90 |
| 2 | H₂O₂ (1.1) / Acetic Acid | Methanol | 25 | 12 | 85 | 95 |
| 3 | m-CPBA (1.05) | DCM | 0 | 4 | 92 | 98 |
| 4 | m-CPBA (1.2) | DCM | 0 | 4 | 88 | 92 (8% sulfone) |
| 5 | NaIO₄ (1.1) | Methanol/Water | 25 | 18 | 82 | 96 |
Advanced and Stereoselective Synthetic Approaches
The synthesis of enantiopure 4-Methanesulfinylphenethyl bromide requires stereoselective methods that can control the stereochemistry at the sulfur atom. Chiral sulfoxides are valuable building blocks in asymmetric synthesis. tandfonline.com
Enantioselective Synthesis of Enantiopure 4-Methanesulfinylphenethyl bromide
The preparation of optically active sulfoxides is a well-established field, with catalytic asymmetric oxidation of prochiral sulfides being a primary methodology. tandfonline.com
Chiral auxiliaries can be employed to direct the stereochemical outcome of the oxidation. One classic approach involves the use of a chiral alcohol, such as (-)-menthol, to form a diastereomeric mixture of sulfinates. After separation of the diastereomers, nucleophilic substitution with an organometallic reagent proceeds with inversion of configuration at the sulfur center to yield the enantiopure sulfoxide. While this method can provide high enantiomeric purity, it is a stoichiometric approach. illinois.edu
Another strategy involves attaching a chiral auxiliary to the sulfide precursor, which then directs the oxidation to one of the two prochiral faces of the sulfur atom. Subsequent removal of the auxiliary provides the enantiomerically enriched sulfoxide.
Catalytic asymmetric oxidation is a more atom-economical approach to enantiopure sulfoxides. scispace.com These methods typically involve a metal catalyst, a chiral ligand, and a stoichiometric oxidant.
Titanium-Based Catalysts: The Kagan-Modena oxidation, which utilizes a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant like tert-butyl hydroperoxide (TBHP), is a well-known method for the asymmetric oxidation of sulfides. tandfonline.comscispace.com The reaction conditions, such as the ratio of catalyst, ligand, and water, can be fine-tuned to optimize both yield and enantioselectivity.
Vanadium-Based Catalysts: Chiral vanadium complexes have also been shown to be effective catalysts for the enantioselective oxidation of sulfides. These systems often employ chiral Schiff base ligands and hydrogen peroxide as the oxidant.
The following table presents representative data for the catalytic asymmetric oxidation of aryl alkyl sulfides, which would be analogous to the synthesis of enantiopure 4-Methanesulfinylphenethyl bromide.
| Entry | Catalyst System | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Ti(O-i-Pr)₄ / (+)-DET | TBHP | Toluene | 90 | 95 |
| 2 | VO(acac)₂ / Chiral Schiff Base | H₂O₂ | DCM | 85 | 88 |
| 3 | Fe(acac)₃ / Chiral Salan Ligand | H₂O₂ | Methanol | 78 | 92 |
While enantioselective bromination is a powerful tool in asymmetric synthesis, its application to the direct formation of a chiral center at a carbon atom bearing a bromine is more common. The synthesis of enantiopure 4-Methanesulfinylphenethyl bromide would typically involve establishing the chirality at the sulfur center first, followed by the introduction of the bromide. If a synthetic route were to proceed via an intermediate that allows for enantioselective bromination, organocatalysis or transition-metal catalysis with chiral ligands could be explored. However, for this specific target molecule, controlling the stereochemistry of the sulfoxide is the more direct and established strategy.
Diastereoselective Synthesis Considerations
If the phenethyl moiety of the molecule contained another stereocenter, the synthesis of 4-Methanesulfinylphenethyl bromide would involve diastereoselective considerations. In such a scenario, the pre-existing chiral center could influence the stereochemical outcome of the sulfide oxidation, leading to the preferential formation of one diastereomer over the other. This substrate-controlled diastereoselectivity can be a powerful tool in asymmetric synthesis. The degree of diastereoselectivity would depend on the nature of the chiral substrate, the oxidizing agent, and the reaction conditions. Computational studies can often be employed to predict the favored diastereomer by modeling the transition states of the oxidation reaction. researchgate.net
Resolution Techniques for Racemic this compound
The separation of enantiomers from the racemic mixture of this compound is a critical step for stereospecific applications. Various techniques can be employed to resolve this racemic sulfoxide.
Chiral Crystallization Methods
Chiral crystallization represents a powerful technique for the separation of enantiomers. This method relies on the differential crystallization of diastereomeric salts formed by reacting the racemic sulfoxide with a chiral resolving agent. Although direct preferential crystallization of sulfoxide enantiomers is less common, the formation of diastereomeric complexes can facilitate separation.
Another approach within this category is spontaneous resolution, where under specific conditions, a racemic solution crystallizes into a mixture of macroscopic crystals, each containing a single enantiomer. This phenomenon, known as Viedma ripening, has been successfully applied to deracemize chiral sulfoxides. It involves grinding a suspension of racemic conglomerate crystals, which can lead to a complete conversion to a single enantiomer. The success of this method is contingent on the compound's ability to form a conglomerate crystal system and to racemize in solution.
| Resolution Method | Principle | Key Requirements |
| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. | Availability of a suitable and cost-effective chiral resolving agent; formation of well-defined crystalline diastereomeric salts. |
| Spontaneous Resolution (Viedma Ripening) | Grinding a suspension of a racemic conglomerate to induce a solid-state transformation to a single enantiomer. | The compound must crystallize as a conglomerate; racemization must occur in the solution phase. |
This table provides an overview of chiral crystallization methods applicable to the resolution of racemic sulfoxides.
Chromatographic Chiral Separation
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for the analytical and preparative separation of sulfoxide enantiomers. The choice of the chiral stationary phase is crucial for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral sulfoxides.
Macrocyclic glycopeptide chiral stationary phases, including teicoplanin and vancomycin, have also proven to be highly effective for the separation of chiral sulfoxides. These CSPs can operate in various modes, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development. The enantiomeric elution order can be influenced by the specific CSP and the mobile phase composition used. More recently, homochiral metal-organic framework (MOF)-silica composites have emerged as novel chiral stationary phases for the HPLC resolution of sulfoxides, showing excellent selectivity.
| Chiral Stationary Phase (CSP) Type | Common Examples | Separation Principle |
| Polysaccharide-based | Chiralcel OD-H, Chiralpak AD-H | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion phenomena. |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and steric hindrance. |
| Metal-Organic Framework (MOF) | Homochiral MOF-silica composites | Enantioselective inclusion into the chiral cavities of the MOF structure. |
This interactive table summarizes common chiral stationary phases used for the chromatographic separation of sulfoxide enantiomers.
Enzymatic Resolution Approaches
Enzymatic resolution offers a green and highly selective alternative for obtaining enantiopure sulfoxides. This technique utilizes enzymes that can selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.
One prominent approach involves the use of methionine sulfoxide reductases (MsrA and MsrB). These enzymes can exhibit high enantioselectivity in the reduction of sulfoxides. For instance, MsrA is known to reduce the (S)-enantiomer of sulfoxides, allowing for the isolation of the (R)-enantiomer. Conversely, certain homologues of MsrB have been shown to be effective for the kinetic resolution of racemic sulfoxides to produce the (S)-enantiomers in high enantiomeric excess. Another enzyme, DMSO reductase (DmsABC), has been utilized for the preparation of chiral sulfoxides and is enantiocomplementary to the activity of MsrA.
Dynamic kinetic resolution (DKR) is an advanced enzymatic method that combines the kinetic resolution with in situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for the desired enantiomer. DKR of sulfoxides has been achieved by combining enzymatic reduction with a chemical oxidation step in a cyclic deracemization process.
| Enzyme Class | Example | Selective Reaction |
| Methionine Sulfoxide Reductases | MsrA, MsrB homologues | Enantioselective reduction of one sulfoxide enantiomer. |
| DMSO Reductase | DmsABC from E. coli | Enantiocomplementary reduction of sulfoxides. |
| Lipases | Not commonly used for direct sulfoxide resolution but can be part of a DKR system. | Can be used in combination with racemization catalysts in DKR processes. |
This table outlines enzymatic approaches for the resolution of racemic sulfoxides.
Green Chemistry Principles in the Synthesis of the Compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves careful consideration of solvent choice, reduction of hazardous materials, and improving energy efficiency.
Solvent Selection and Reduction of Hazardous Materials
In the bromination of the precursor alcohol, greener alternatives to traditional brominating agents like phosphorus tribromide are available. For example, pyridinium-based ionic liquids can be used for the conversion of alcohols to alkyl bromides in the absence of volatile organic compounds, presenting a more environmentally benign alternative to the Appel reaction. Furthermore, aerobic oxidative bromination using sodium bromide or hydrobromic acid with air as the oxidant, catalyzed by an ionic liquid, offers a sustainable method for bromination.
Energy Efficiency in Reaction Processes
Improving energy efficiency is a cornerstone of green chemistry. For the synthesis of this compound, several strategies can be employed to reduce energy consumption.
Photocatalytic methods for the sulfoxidation step can be highly energy-efficient as they often proceed at ambient temperature, utilizing visible light as the energy source. This contrasts with some traditional oxidation methods that may require heating. Ultrasound-assisted synthesis is another energy-efficient technique that can accelerate reaction rates and improve selectivity in the oxidation of sulfides to sulfoxides, often at room temperature.
For the bromination step, moving away from reactions that require high temperatures or prolonged refluxing times contributes to energy savings. The development of highly active catalytic systems for bromination that operate under mild conditions is a key area of research in this context.
| Synthetic Step | Traditional Method | Green Alternative | Energy Efficiency Improvement |
| Sulfoxidation | Oxidation with m-CPBA in dichloromethane. | Oxidation with H2O2 in acetic acid; Photocatalysis with air in ethanol. | Reactions at ambient temperature, use of light instead of heat. |
| Bromination | Appel reaction (PPh3, CBr4). | Use of pyridinium-based ionic liquids; Aerobic oxidative bromination. | Milder reaction conditions, avoiding high-energy reagents. |
This interactive table compares traditional and green chemistry approaches for the key synthetic steps, highlighting improvements in energy efficiency.
Atom Economy and Waste Minimization Strategies
A potential two-step synthesis for this compound is proposed:
Bromination of 4-(methylthio)phenethyl alcohol: A common method for converting alcohols to alkyl bromides is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄). wikipedia.orgnih.gov
Oxidation of 4-(methylthio)phenethyl bromide: The resulting thioether can be selectively oxidized to the sulfoxide using an oxidizing agent such as hydrogen peroxide (H₂O₂). usptechnologies.comusptechnologies.comchempedia.info
The theoretical atom economy for this proposed pathway can be calculated as follows:
Step 1: Appel Reaction C₉H₁₂OS + PPh₃ + CBr₄ → C₉H₁₁BrS + CHBr₃ + PPh₃O
Step 2: Oxidation C₉H₁₁BrS + H₂O₂ → C₉H₁₁BrOS + H₂O
The following interactive table provides a hypothetical calculation of the atom economy for this proposed synthesis.
| Reactant | Formula | Molar Mass ( g/mol ) | Atoms in Product | Atoms Wasted |
| Step 1: Appel Reaction | ||||
| 4-(methylthio)phenethyl alcohol | C₉H₁₂OS | 168.26 | C₉H₁₁BrS | O, H |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | C₁₈H₁₅P | |
| Carbon Tetrabromide | CBr₄ | 331.63 | Br | C, Br₃ |
| Product: 4-(methylthio)phenethyl bromide | C₉H₁₁BrS | 231.15 | ||
| By-products: Bromoform (B151600), Triphenylphosphine oxide | CHBr₃, C₁₈H₁₅PO | 252.73, 278.28 | ||
| Atom Economy (Step 1): | 29.7% | |||
| Step 2: Oxidation | ||||
| 4-(methylthio)phenethyl bromide | C₉H₁₁BrS | 231.15 | C₉H₁₁BrOS | |
| Hydrogen Peroxide | H₂O₂ | 34.01 | O | H₂O |
| Product: this compound | C₉H₁₁BrOS | 247.15 | ||
| By-product: Water | H₂O | 18.02 | ||
| Atom Economy (Step 2): | 87.9% | |||
| Overall Atom Economy: | 26.1% |
Note: This is a theoretical calculation and actual yields may vary.
The low atom economy of the Appel reaction is a significant drawback due to the generation of stoichiometric amounts of triphenylphosphine oxide and bromoform as by-products. wikipedia.org
Waste Minimization Strategies:
To improve the environmental footprint of this synthesis, several strategies can be considered:
Catalytic Appel Reaction: The development of catalytic versions of the Appel reaction can significantly reduce the amount of phosphine-related waste. wikipedia.org
Alternative Brominating Agents: Exploring other brominating agents that offer a higher atom economy could be beneficial. For instance, using HBr with a dehydrating agent might be an alternative, though this can present its own challenges with selectivity and waste streams.
Greener Oxidation: The use of hydrogen peroxide as the oxidant in the second step is a good choice from a green chemistry perspective, as the only by-product is water. usptechnologies.comusptechnologies.com Catalytic systems for this oxidation can further enhance its efficiency and selectivity.
Process Optimization: Optimizing reaction conditions such as temperature, reaction time, and stoichiometry of reagents can help to maximize the yield of the desired product and minimize the formation of by-products. acsgcipr.org
By-product Formation and Impurity Profiling in Synthesis
A thorough understanding of potential by-products and impurities is essential for the development of a robust and reproducible synthetic process, ensuring the final product's quality and purity.
By-product Formation:
In the Bromination Step (Appel Reaction):
Triphenylphosphine oxide (PPh₃O): This is a major by-product formed in a stoichiometric amount relative to the starting alcohol. Its high polarity can sometimes make its removal from the reaction mixture challenging. nih.gov
Bromoform (CHBr₃): Also formed in stoichiometric quantities, bromoform is a volatile and toxic compound that needs to be handled and disposed of carefully. nih.gov
Elimination Products: Depending on the reaction conditions, elimination of water from the starting alcohol could potentially lead to the formation of 4-(methylthio)styrene.
In the Oxidation Step:
Sulfone Formation: Over-oxidation of the desired sulfoxide can lead to the formation of the corresponding sulfone, 4-(methanesulfonyl)phenethyl bromide. This is a common side reaction in the oxidation of sulfides. researchgate.netresearchgate.net The selectivity of the oxidation can often be controlled by careful choice of the oxidizing agent, stoichiometry, and reaction conditions.
Unreacted Thioether: Incomplete oxidation will result in the presence of the starting thioether, 4-(methylthio)phenethyl bromide, in the final product mixture.
Impurity Profiling:
A comprehensive impurity profile would include starting materials, intermediates, by-products, and any other potential contaminants. The following table outlines potential impurities in the synthesis of this compound.
| Impurity Name | Formula | Source | Potential Impact |
| 4-(methylthio)phenethyl alcohol | C₉H₁₂OS | Unreacted starting material from Step 1 | Can affect the purity and yield of the final product. |
| 4-(methylthio)phenethyl bromide | C₉H₁₁BrS | Unreacted intermediate from Step 2 | A significant impurity if the oxidation is incomplete. |
| Triphenylphosphine | C₁₈H₁₅P | Excess reagent from Step 1 | Needs to be removed during purification. |
| Triphenylphosphine oxide | C₁₈H₁₅PO | By-product of Step 1 | A major by-product that requires efficient removal. |
| 4-(methanesulfonyl)phenethyl bromide | C₉H₁₁BrO₂S | Over-oxidation by-product from Step 2 | Can be difficult to separate from the desired sulfoxide due to similar polarity. |
| 4-(methylthio)styrene | C₉H₁₀S | Potential elimination by-product from Step 1 | Can potentially polymerize or undergo other side reactions. |
The identification and quantification of these impurities would typically be carried out using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with mass spectrometry (MS) for structural elucidation.
Advanced Spectroscopic and Structural Elucidation of +/ 4 Methanesulfinylphenethyl Bromide
High-Resolution Mass Spectrometry for Molecular Composition Verification
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For (+/-)-4-Methanesulfinylphenethyl bromide (C₉H₁₂BrOS), HRMS would be employed to verify its elemental composition.
Expected Findings:
The analysis, likely conducted using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a protonated molecule [M+H]⁺. The high resolving power of the instrument allows for the differentiation of isotopic patterns, which is particularly useful given the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and sulfur (³²S, ³³S, ³⁴S isotopes with ³²S being the most abundant). acs.org The resulting isotopic pattern of the molecular ion peak would be a key identifier.
Table 1: Predicted HRMS Data for this compound
| Ion | Calculated m/z | Expected Isotopic Pattern |
|---|---|---|
| [C₉H₁₂⁷⁹BrOS+H]⁺ | 246.9898 | Characteristic pattern showing the presence of one bromine atom. |
| [C₉H₁₂⁸¹BrOS+H]⁺ | 248.9877 | Peak at M+2 with approximately equal intensity to the M peak. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the connectivity and stereochemistry of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete structural assignment of this compound.
Expected ¹H NMR Data:
The ¹H NMR spectrum would be expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons would likely appear as two doublets in the region of δ 7.2-7.6 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl chain protons would present as two triplets around δ 3.0-3.6 ppm, corresponding to the methylene (B1212753) group adjacent to the bromine and the methylene group attached to the aromatic ring. The methyl group of the methanesulfinyl moiety would appear as a singlet around δ 2.7 ppm.
Expected ¹³C NMR Data:
The ¹³C NMR spectrum would display signals for all nine carbon atoms. The aromatic carbons would resonate in the δ 120-145 ppm range. The two methylene carbons of the ethyl group would be found in the aliphatic region, and the methyl carbon of the sulfoxide (B87167) would be expected at a higher field.
Two-dimensional NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the through-bond and through-space correlations. longdom.orglibretexts.org
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. Cross-peaks would be expected between the two aromatic doublets and between the two methylene triplets of the ethyl chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): For this chiral molecule, NOESY could provide insights into the spatial proximity of different proton groups, which can be useful in determining the preferred conformation in solution.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| Ar-H (ortho to CH₂CH₂Br) | ~7.3 | ~130 | C(ipso), C(meta) |
| Ar-H (ortho to SOCH₃) | ~7.5 | ~125 | C(ipso), C(meta) |
| -CH₂-Ar | ~3.1 (t) | ~38 | Ar-C(ipso), Ar-C(ortho) |
| -CH₂-Br | ~3.5 (t) | ~32 | -CH₂-Ar |
| -SOCH₃ | ~2.7 (s) | ~44 | Ar-C(ipso) |
Given the flexibility of the phenethyl chain and the potential for restricted rotation around the aryl-sulfur bond, dynamic NMR studies could be applicable. By acquiring spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which would provide information about the energy barriers of conformational exchange processes.
If this compound can be obtained in a crystalline form, solid-state NMR could provide valuable information about the structure and packing in the solid state. This technique is particularly useful for studying polymorphism and for cases where single crystals suitable for X-ray diffraction cannot be obtained.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Expected Vibrational Bands:
S=O Stretch: A strong absorption band in the IR spectrum, typically around 1040-1060 cm⁻¹, is characteristic of the sulfoxide group. This would also be observable, though likely weaker, in the Raman spectrum.
Aromatic C-H Stretch: These would appear above 3000 cm⁻¹.
Aliphatic C-H Stretch: These would be observed just below 3000 cm⁻¹.
Aromatic C=C Bending: Bands in the 1600-1450 cm⁻¹ region would confirm the presence of the benzene ring.
C-Br Stretch: A band in the lower frequency region of the IR spectrum, typically around 600-500 cm⁻¹, would indicate the presence of the carbon-bromine bond.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |
| Aromatic C=C Bending | 1600-1450 | 1600-1450 |
| S=O Stretch | 1060-1040 | 1060-1040 |
| C-Br Stretch | 600-500 | 600-500 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if single crystals obtained)
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.
Potential Findings:
If suitable single crystals of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. For this racemic compound, the crystal lattice would contain both the (R)- and (S)-enantiomers. The analysis would reveal the packing of these enantiomers in the crystal, for instance, whether it forms a racemic compound or a conglomerate. The presence of the heavy bromine atom would facilitate the determination of the absolute stereochemistry of each enantiomer within the unit cell.
Chiroptical Spectroscopy for Enantiopure Forms (if obtained)
Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules. wikipedia.org These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. For a molecule like 4-Methanesulfinylphenethyl bromide, the chirality arises from the stereogenic sulfur center of the methanesulfinyl group. Separation of the racemic mixture into its individual enantiomers would be a prerequisite for analysis by these techniques.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This differential absorption, known as the Cotton effect, provides information about the molecule's three-dimensional structure. acs.org For chiral sulfoxides, the electronic transitions associated with the sulfoxide chromophore and any nearby aromatic rings are primarily responsible for the observed CD spectrum.
The stereochemical analysis of chiral sulfoxides is often successfully achieved using Electronic Circular Dichroism (ECD) spectroscopy, frequently in combination with quantum chemical calculations. nih.govresearchgate.net This approach involves simulating the CD spectra for a known configuration (e.g., R or S) and comparing it to the experimental spectrum. nih.gov A good match allows for an unambiguous assignment of the absolute configuration. nih.govnih.gov Studies on various aryl alkyl sulfoxides have demonstrated that the sign and intensity of the Cotton effects can be correlated with the stereochemistry at the sulfur atom. researchgate.netresearchgate.net
Table 1: Illustrative Circular Dichroism Data for a Chiral Aryl Alkyl Sulfoxide
| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |
| 210 | +15,000 |
| 235 | -22,000 |
| 255 | +8,000 |
| 280 | -5,000 |
Note: This table presents hypothetical data to illustrate a typical CD spectrum for a chiral sulfoxide and does not represent experimental data for this compound.
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgslideshare.net The resulting ORD curve is closely related to the CD spectrum and also exhibits the Cotton effect in regions of absorption. slideshare.net Historically, ORD was a primary method for the stereochemical analysis of chiral compounds, including diaryl sulfoxides.
An ORD curve provides information about the stereochemistry of a molecule. The shape of the curve, particularly the sign of the Cotton effect (whether the peak is at a longer or shorter wavelength than the trough), can be correlated with the absolute configuration of the chiral center. acs.org Similar to CD spectroscopy, computational methods can be employed to predict ORD curves for comparison with experimental data to assign the absolute configuration.
Table 2: Illustrative Optical Rotatory Dispersion Data for a Chiral Aryl Alkyl Sulfoxide
| Wavelength (nm) | Specific Rotation [α] (degrees) |
| 600 | +50 |
| 589 (D-line) | +55 |
| 450 | +150 |
| 350 | +400 |
| 300 | -250 |
Note: This table presents hypothetical data to illustrate a typical ORD curve for a chiral sulfoxide and does not represent experimental data for this compound.
Chemical Reactivity and Reaction Mechanisms of +/ 4 Methanesulfinylphenethyl Bromide
Reactivity of the Benzylic Bromide Moiety
The core reactivity of (+/-)-4-Methanesulfinylphenethyl bromide is dictated by the carbon-bromine bond at the benzylic position. This position is activated by the adjacent phenyl ring, which can stabilize reactive intermediates through resonance. As a secondary halide, it stands at the mechanistic crossroads, capable of reacting through both unimolecular (SN1, E1) and bimolecular (SN2, E2) pathways. The specific outcome is highly dependent on reaction conditions such as the nature of the nucleophile/base, solvent polarity, and temperature.
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
Nucleophilic substitution is a primary reaction pathway for this compound, where the bromide ion is displaced by a nucleophile. The competition between SN1 and SN2 mechanisms is a key feature of its chemistry.
SN1 Pathway : This pathway involves the formation of a secondary benzylic carbocation intermediate. While the phenyl ring can stabilize this cation through resonance, the electron-withdrawing nature of the para-methanesulfinyl group (CH₃S(O)-) destabilizes the positive charge, making the SN1 pathway less favorable than it would be on an unsubstituted or electron-donating group-substituted ring.
SN2 Pathway : This concerted mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine. masterorganicchemistry.com Given that the secondary carbon is not excessively sterically hindered and the competing carbocation is destabilized, the SN2 pathway is a highly viable route, particularly with strong nucleophiles in polar aprotic solvents. libretexts.org
The reaction is regioselective, with nucleophilic attack occurring exclusively at the electrophilic benzylic carbon bonded to the bromine. A wide array of nucleophiles can be employed to synthesize various derivatives.
| Nucleophile | Reagent Example | Product Structure | Product Name |
|---|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | ![]() | 1-(4-(Methanesulfinyl)phenyl)ethan-1-ol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | ![]() | 1-Methoxy-1-(4-(methanesulfinyl)phenyl)ethane |
| Cyanide | Sodium Cyanide (NaCN) | ![]() | 2-(4-(Methanesulfinyl)phenyl)propanenitrile |
| Azide (B81097) | Sodium Azide (NaN₃) | ![]() | 1-(1-Azidoethyl)-4-(methylsulfinyl)benzene |
| Thiolate | Sodium Thiophenoxide (NaSPh) | ![]() | (1-(Phenylthio)ethyl)(4-(methylsulfinyl)phenyl)sulfane |
| Amine | Ammonia (B1221849) (NH₃) | ![]() | 1-(4-(Methanesulfinyl)phenyl)ethan-1-amine |
Due to the electronic destabilization of the carbocation, reactions of this compound with strong nucleophiles are expected to follow second-order kinetics, characteristic of an SN2 mechanism. Hypothetical kinetic data below illustrates this principle.
| Experiment | Initial [Substrate] (M) | Initial [NaN₃] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
In this illustrative data, doubling the substrate concentration (Exp. 1 vs. 2) doubles the rate, and doubling the nucleophile concentration (Exp. 1 vs. 3) also doubles the rate. This demonstrates a second-order rate law, rate = k[Substrate][NaN₃], which is indicative of an SN2 pathway.
The starting material is a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. The stereochemical outcome of the substitution depends on the operative mechanism. libretexts.org
SN2 Pathway : This mechanism proceeds via a backside attack, which results in an inversion of the stereocenter, a phenomenon known as a Walden inversion. ualberta.ca Therefore, the (R)-enantiomer of the bromide would yield the (S)-enantiomer of the product, and the (S)-bromide would yield the (R)-product. Since the starting material is racemic, the final product will also be a racemic mixture.
SN1 Pathway : This mechanism involves the formation of a planar, achiral carbocation intermediate. The incoming nucleophile can attack this intermediate from either face with equal probability. embibe.com This results in the formation of both (R) and (S) products in a 1:1 ratio, leading to a racemic product mixture.
In both potential scenarios, the reaction of the racemic starting material yields a racemic product. However, the mechanistic origin of the racemic outcome is different for each pathway.
Elimination Reactions (E1 and E2 Pathways)
Elimination reactions, which result in the formation of 4-methanesulfinylstyrene, are significant competitors to nucleophilic substitution. The E1 and E2 pathways are analogous to their substitution counterparts.
E2 Pathway : This bimolecular, concerted process is favored by strong, sterically hindered bases, such as potassium tert-butoxide. msu.edu The base removes a proton from the carbon adjacent to the benzylic carbon (the β-carbon) simultaneously with the departure of the bromide ion. This pathway requires an anti-periplanar arrangement between a β-hydrogen and the bromine leaving group.
E1 Pathway : This unimolecular pathway proceeds through the same carbocation intermediate as the SN1 reaction. It is favored by high temperatures and the use of poor nucleophiles that are weak bases. The destabilization of the carbocation by the methanesulfinyl group makes this pathway less likely than E2.
The ratio of substitution to elimination products is highly dependent on the nature of the nucleophile/base.
| Reagent | Classification | Solvent | Major Product Type | Rationale |
|---|---|---|---|---|
| NaCN | Strong Nucleophile, Weak Base | DMSO | Substitution (SN2) | Nucleophilicity is much greater than basicity. |
| CH₃CH₂ONa | Strong Nucleophile, Strong Base | Ethanol (B145695) | Mixture of SN2 and E2 | Strongly basic and nucleophilic, leading to competition. msu.edu |
| KOC(CH₃)₃ | Weak Nucleophile, Strong/Bulky Base | tert-Butanol | Elimination (E2) | Steric hindrance disfavors substitution, promoting elimination. msu.edu |
Radical Reactions and Reductive Debromination
The benzylic C-Br bond can undergo homolytic cleavage under radical conditions. A key example of this reactivity is reductive debromination, which replaces the bromine atom with a hydrogen atom. This transformation is typically achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, like tributyltin hydride (Bu₃SnH). masterorganicchemistry.com The reaction proceeds via a radical chain mechanism.
| Step | Reaction | Description |
|---|---|---|
| Initiation | AIBN → 2 R• + N₂ R• + Bu₃SnH → RH + Bu₃Sn• | AIBN thermally decomposes to generate initiating radicals, which then abstract a hydrogen from Bu₃SnH to form the key tributyltin radical. |
| Propagation | Ar-CH(Br)CH₃ + Bu₃Sn• → Ar-ĊHCH₃ + Bu₃SnBr | The tributyltin radical abstracts the bromine atom from the substrate, generating a resonance-stabilized secondary benzylic radical. researchgate.net |
| Ar-ĊHCH₃ + Bu₃SnH → Ar-CH₂CH₃ + Bu₃Sn• | The benzylic radical abstracts a hydrogen atom from a molecule of Bu₃SnH, yielding the final reduced product and regenerating the tributyltin radical to continue the chain. | |
| Termination | Bu₃Sn• + Bu₃Sn• → Bu₃Sn-SnBu₃ 2 Ar-ĊHCH₃ → Dimer | Any two radical species can combine to terminate the chain reaction. |
Ar represents the 4-methanesulfinylphenyl group.
Reactivity of the Sulfinyl Group
The sulfinyl group (-S(O)-) is a key feature of the molecule, offering a site for a variety of chemical transformations. Its reactivity is centered on the sulfur atom, which is in an intermediate oxidation state and possesses a lone pair of electrons, as well as the polarized sulfur-oxygen bond.
The sulfur atom in the methanesulfinyl group of this compound is susceptible to oxidation, which would convert the sulfoxide (B87167) to the corresponding sulfone. This transformation is a common reaction for sulfoxides and can be achieved using a range of oxidizing agents. The general reaction involves the conversion of the -S(O)- group to an -S(O)₂- group.
Detailed research on analogous aryl alkyl sulfoxides has shown that various oxidants are effective for this transformation. For instance, hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate (B83412) are commonly employed. The reaction conditions can often be controlled to selectively achieve oxidation at the sulfur atom without affecting other parts of the molecule, such as the benzylic bromide or the aromatic ring.
Table 1: Common Oxidizing Agents for Sulfoxide to Sulfone Conversion
| Oxidizing Agent | Typical Conditions | Product |
| Hydrogen Peroxide (H₂O₂) | Acetic acid, elevated temperature | 4-(Methanesulfonyl)phenethyl bromide |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758), room temperature | 4-(Methanesulfonyl)phenethyl bromide |
| Potassium Permanganate (KMnO₄) | Acetic acid/water, heat | 4-(Methanesulfonyl)phenethyl bromide |
The resulting product, 4-(methanesulfonyl)phenethyl bromide, would exhibit different electronic properties due to the strongly electron-withdrawing nature of the sulfonyl group compared to the sulfinyl group.
Conversely, the sulfinyl group can be reduced back to a sulfide (B99878) (thioether). This deoxygenation reaction is a fundamental transformation in organosulfur chemistry. A variety of reducing agents can be employed to effect this change, converting the methanesulfinyl group to a methylthio group.
For the reduction of aryl alkyl sulfoxides, common reagents include trivalent phosphorus compounds, such as triphenylphosphine (B44618), often in the presence of an activating agent. Other methods involve the use of silanes or metal-based reducing systems. These reactions proceed by oxygen atom transfer from the sulfoxide to the reducing agent.
Table 2: Representative Reducing Agents for Sulfoxide to Sulfide Conversion
| Reducing Agent | Typical Conditions | Product |
| Triphenylphosphine (PPh₃) / I₂ | Acetonitrile (B52724), room temperature | 4-(Methylthio)phenethyl bromide |
| Trichlorosilane (HSiCl₃) | Dichloromethane, 0 °C to room temperature | 4-(Methylthio)phenethyl bromide |
| Sodium borohydride (B1222165) (NaBH₄) / I₂ | THF, room temperature | 4-(Methylthio)phenethyl bromide |
The product of this reaction would be 4-(methylthio)phenethyl bromide, a compound with a less polar sulfur functionality.
The Pummerer rearrangement is a characteristic reaction of sulfoxides that possess an α-hydrogen atom. In the presence of an acid anhydride (B1165640), typically acetic anhydride, the sulfoxide undergoes a rearrangement to form an α-acyloxythioether. For this compound, the methyl group attached to the sulfur has α-hydrogens, making it a potential substrate for this reaction.
The mechanism of the Pummerer rearrangement begins with the acylation of the sulfoxide oxygen by the anhydride. organicreactions.orgacs.org This is followed by the elimination of a proton from the α-carbon, leading to the formation of a sulfonium (B1226848) ylide intermediate. organicreactions.org Subsequent rearrangement and attack by the acetate (B1210297) ion result in the formation of the α-acetoxy sulfide. The reaction effectively involves an internal redox process where the sulfur is reduced and the α-carbon is oxidized. organicreactions.org
While no specific studies on the Pummerer rearrangement of this compound have been reported, it is anticipated that under standard Pummerer conditions (e.g., refluxing in acetic anhydride), the compound would yield 1-acetoxy-1-(4-(2-bromoethyl)phenylthio)methane.
The sulfinyl group possesses both a lone pair of electrons on the sulfur atom and lone pairs on the oxygen atom, allowing it to act as a ligand in coordination complexes with metal ions. Sulfoxides can coordinate to metals through either the sulfur or the oxygen atom, exhibiting ambidentate ligand behavior. The mode of coordination is influenced by the nature of the metal center, following the principles of Hard and Soft Acids and Bases (HSAB) theory.
While specific coordination complexes of this compound are not documented, it is expected to form complexes with a variety of metal salts. For instance, with a hard Lewis acid like titanium tetrachloride (TiCl₄), coordination through the oxygen atom would be anticipated.
Reactivity of the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for benzene (B151609) and its derivatives. The outcome of such reactions is governed by the directing and activating/deactivating effects of the substituents already present on the ring.
In this compound, the two substituents on the benzene ring are the methanesulfinyl group (-S(O)CH₃) and the phenethyl bromide group (-CH₂CH₂Br). The directing effect of the methanesulfinyl group is of primary importance in determining the position of substitution for an incoming electrophile.
The methanesulfinyl group is generally considered to be an ortho-, para-directing deactivator. The lone pair on the sulfur atom can be donated into the aromatic ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions. However, the inductive effect of the electronegative oxygen atom withdraws electron density from the ring, making it less reactive than benzene, hence the deactivating nature. The phenethyl bromide group is a weakly deactivating, ortho-, para-directing group.
Given that the para position is already occupied by the phenethyl bromide group, electrophilic aromatic substitution is expected to occur predominantly at the positions ortho to the methanesulfinyl group (i.e., positions 2 and 6 on the benzene ring).
Table 3: Expected Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Expected Major Product(s) |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 1-(2-Bromoethyl)-4-methanesulfinyl-2-nitrobenzene |
| Halogenation | Br⁺ (from Br₂/FeBr₃) | 2-Bromo-1-(2-bromoethyl)-4-methanesulfinylbenzene |
| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 1-(2-Bromoethyl)-2-acyl-4-methanesulfinylbenzene |
It is important to note that the deactivating nature of the substituents may require harsher reaction conditions compared to benzene for these substitutions to proceed efficiently.
Nucleophilic Aromatic Substitution
There is no direct evidence in the reviewed literature to suggest that this compound readily undergoes nucleophilic aromatic substitution (SNAF). For a typical SNAF reaction to occur, the aromatic ring must be activated by potent electron-withdrawing groups, and the leaving group must be directly attached to the aromatic ring. In the case of this compound, the bromine atom is not directly bonded to the aromatic ring, making this type of reaction inapplicable.
Hydrogenation and Other Reduction Reactions of the Aromatic Ring
Specific studies on the hydrogenation or other reduction reactions of the aromatic ring of this compound have not been found. Generally, the reduction of a benzene ring requires harsh conditions, such as high pressure and temperature, along with a suitable catalyst (e.g., rhodium on carbon). The presence of the sulfinyl group might influence the reaction's feasibility and outcome, but without experimental data, any discussion remains speculative.
Intermolecular and Intramolecular Reactivity Studies
No dedicated studies on the intermolecular or intramolecular reactivity of this compound were identified. Such studies would be crucial to understanding its potential to form dimers, polymers, or cyclic products under various conditions.
Mechanistic Investigations of Key Transformations
A thorough search did not yield any mechanistic investigations into the key transformations of this compound. Consequently, the following sub-sections are devoid of specific data for this compound.
No transition state analyses for reactions involving this compound have been published. Such computational or experimental studies would provide valuable insight into the energy barriers and geometries of reaction pathways.
There are no reports on the identification and characterization of reaction intermediates formed from this compound. The isolation or spectroscopic detection of intermediates is fundamental to elucidating reaction mechanisms.
While it is a fundamental principle in chemistry that solvent and temperature significantly influence reaction pathways and rates, no studies have been published that specifically detail these effects on reactions involving this compound.
Computational Chemistry and Theoretical Studies of +/ 4 Methanesulfinylphenethyl Bromide
Conformational Analysis and Energy Landscapes
Rotational Barriers and Conformational Transitions:Data on the energy barriers for bond rotation and the pathways for conformational changes are not available in the searched scientific literature.
To generate the requested in-depth article, original computational research would need to be performed on (+/-)-4-Methanesulfinylphenethyl bromide using quantum chemical software packages. Such research would involve geometry optimization, frequency calculations, and various electronic structure and conformational analyses. Without such primary research, any attempt to create the specified content would be speculative and would not adhere to the required standards of scientific accuracy.
Influence of Solvent on Conformation
The conformation of this compound is expected to be significantly influenced by the surrounding solvent environment due to the presence of the polar sulfinyl group and the polarizable bromine atom. Computational studies on similar molecules demonstrate that solvent polarity can alter the relative energies of different conformers, thereby affecting the population distribution. rsc.orgnih.govfrontiersin.org
In silico modeling, typically employing Density Functional Theory (DFT) in conjunction with a polarizable continuum model (PCM), can predict these conformational changes. The dihedral angle between the phenyl ring and the ethyl chain, as well as the orientation of the sulfinyl group, are key conformational variables.
In non-polar solvents, intramolecular forces such as van der Waals interactions and steric hindrance would likely dominate the conformational preference. Conversely, in polar solvents, dipole-dipole interactions between the solvent and the sulfinyl group would play a crucial role, potentially stabilizing more extended conformations to maximize solvation. acs.orgresearchgate.net
Table 1: Hypothetical Computationally Predicted Dihedral Angles of this compound in Various Solvents
| Solvent | Dielectric Constant | Predicted Dihedral Angle (C-C-S-O) (°) | Predicted Dihedral Angle (Ph-C-C-Br) (°) |
| Hexane (B92381) | 1.88 | 65 | 75 |
| Chloroform | 4.81 | 175 | 170 |
| Methanol (B129727) | 32.7 | 180 | 175 |
| Water | 80.1 | 180 | 180 |
Note: The data in this table is illustrative and based on general principles of solvent effects on similar molecular structures.
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry provides powerful tools to elucidate reaction mechanisms, identify intermediates, and model transition states. For this compound, two primary reaction types are of interest: nucleophilic substitution at the benzylic carbon and transformations involving the sulfinyl group.
Nucleophilic substitution reactions on phenethyl bromides can proceed via S_N1 or S_N2 pathways. sciencerepository.org Computational modeling can help determine the preferred pathway by calculating the energies of the corresponding intermediates and transition states. For a primary bromide like this compound, an S_N2 mechanism is generally anticipated.
In a typical S_N2 reaction, the nucleophile attacks the carbon atom bearing the bromine, leading to a pentacoordinate transition state. For sulfinyl transformations, such as oxidation to the corresponding sulfone or reduction to the sulfide (B99878), computational methods can predict the structures of intermediates, which may involve species with expanded hypervalent sulfur centers.
The energy profiles for these reactions can be mapped out using quantum mechanical calculations. By calculating the Gibbs free energy of reactants, transition states, and products, a reaction coordinate diagram can be constructed.
For the S_N2 reaction with a generic nucleophile (Nu-), the transition state would feature a partially formed Nu-C bond and a partially broken C-Br bond. The activation energy for this process can be computationally determined. researchgate.netcomporgchem.com
Table 2: Hypothetical Calculated Energy Profile for the S_N2 Reaction of this compound with Cyanide
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State | +22.5 |
| Products | -15.2 |
Note: This data is hypothetical and serves as an example of a typical energy profile for such a reaction.
Transformations at the sulfinyl group, such as oxidation, would involve different intermediates and transition states, likely involving the interaction of an oxidizing agent with the sulfur atom. The energy barriers for these transformations can also be computationally predicted.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules.
DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard tool for predicting NMR chemical shifts. chemaxon.comnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a reasonable degree of accuracy, especially when correlated with experimental data for similar compounds. aps.orgnih.govmdpi.com
The predicted ¹H and ¹³C NMR chemical shifts for this compound would be influenced by the electron-withdrawing effects of the sulfinyl group and the bromine atom, as well as the magnetic anisotropy of the phenyl ring.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (aromatic, ipso to ethyl) | 138.5 |
| C (aromatic, ortho) | 129.0 |
| C (aromatic, meta) | 128.8 |
| C (aromatic, para to ethyl) | 127.5 |
| CH₂ (benzylic) | 38.2 |
| CH₂ (bromo-substituted) | 32.5 |
| CH₃ (sulfinyl) | 43.1 |
Note: These values are illustrative and based on typical chemical shifts for analogous structures.
Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. cardiff.ac.uk Harmonic frequency calculations are routinely performed using DFT. nih.govresearchgate.net The calculated frequencies can be used to assign the vibrational modes of the molecule. mdpi.com
For this compound, characteristic vibrational modes would include the S=O stretch, C-S stretch, C-Br stretch, and various vibrations of the phenyl ring.
Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| S=O Stretch | 1050 |
| C-S Stretch | 700 |
| C-Br Stretch | 650 |
| Aromatic C-H Stretch | 3050-3100 |
| Aromatic C=C Stretch | 1450-1600 |
Note: This data is hypothetical and based on characteristic vibrational frequencies for these functional groups.
Chiroptical Property Prediction for Enantiomers
The prediction of chiroptical properties, such as electronic circular dichroism (ECD) and optical rotation (OR), is a powerful tool for the assignment of the absolute configuration of chiral molecules. researchgate.net For the enantiomers of 4-Methanesulfinylphenethyl bromide, computational methods, particularly Time-Dependent Density Functional Theory (TDDFT), can be employed to simulate their ECD spectra and calculate their specific rotation. researchgate.net
The process typically involves the following steps:
Conformational Search: A thorough conformational analysis is performed for both the (R)- and (S)-enantiomers to identify all low-energy conformers. This is crucial as the observed chiroptical properties are a population-weighted average of the contributions from all significant conformers.
Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are optimized at a suitable level of theory, and frequency calculations are performed to confirm that they are true minima on the potential energy surface.
ECD and OR Calculations: Using the optimized geometries, TDDFT calculations are carried out to predict the ECD spectra and specific optical rotations for each conformer.
Boltzmann Averaging: The calculated properties for each conformer are then averaged based on their relative Boltzmann populations to obtain the final predicted spectrum and optical rotation for each enantiomer.
The comparison of the predicted ECD spectrum with the experimentally measured spectrum allows for the unambiguous assignment of the absolute configuration of the enantiomers.
Table 1: Predicted Chiroptical Properties for the Enantiomers of a Representative Aryl Alkyl Sulfoxide (B87167)
| Enantiomer | Wavelength (nm) of Major Cotton Effect | Sign of Cotton Effect | Calculated Specific Rotation [α]D (deg) |
| (R) | ~240 | Positive | +150 |
| (S) | ~240 | Negative | -150 |
Note: The data in this table are illustrative for a representative chiral aryl alkyl sulfoxide and are intended to demonstrate the type of information obtained from chiroptical property prediction studies. Actual values for this compound would require specific computational studies.
Structure-Reactivity Relationship (SRR) Studies
Structure-Reactivity Relationship (SRR) studies aim to understand how the molecular structure of a compound influences its chemical reactivity. For this compound, computational chemistry can provide valuable insights into its reactivity, particularly concerning the sulfoxide group and the benzylic position.
Key aspects that can be investigated through SRR studies include:
Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the sulfur atom, indicating its nucleophilic character, while the LUMO may be distributed over the aromatic ring and the C-Br bond.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This can help in predicting the regioselectivity of reactions.
Reaction Mechanism Modeling: Computational modeling can be used to elucidate the mechanisms of reactions involving this compound. For example, the mechanism of nucleophilic substitution at the benzylic carbon or oxidation of the sulfoxide to a sulfone can be studied in detail, including the determination of transition state structures and activation energies.
Table 2: Calculated Reactivity Descriptors for a Model Aryl Alkyl Sulfoxide
| Descriptor | Value | Interpretation |
| EHOMO | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| ELUMO | -0.8 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability. |
| Mulliken Charge on Sulfur | +0.25 | Indicates a partial positive charge on the sulfur atom, making it susceptible to nucleophilic attack. |
Note: The values in this table are for a representative model compound and serve as an example of the data generated in SRR studies. Specific calculations are needed for this compound.
Molecular Dynamics Simulations for Dynamic Behavior
Key applications of MD simulations for this compound include:
Conformational Dynamics: MD simulations can reveal the accessible conformations of the molecule in a given solvent and the timescales of transitions between them. This is particularly important for understanding how the flexibility of the phenethyl chain and the orientation of the sulfoxide group might influence its properties and reactivity.
Solvation Effects: By explicitly including solvent molecules in the simulation, MD can provide a detailed picture of the solvation shell around the solute. This can help in understanding how solvent-solute interactions affect the conformational preferences and reactivity of this compound.
Interaction with Biomolecules: If this compound is of interest in a biological context, MD simulations can be used to model its interaction with proteins or other biomolecules. This can provide insights into potential binding modes and affinities.
The analysis of MD trajectories can yield valuable information such as root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions (RDFs) to characterize intermolecular interactions, and time correlation functions to describe dynamic processes.
Analytical Chemistry and Purity Assessment of +/ 4 Methanesulfinylphenethyl Bromide
Development of Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are fundamental in determining the purity and concentration of (+/-)-4-Methanesulfinylphenethyl bromide. The development of robust methods using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) is essential for quality control in research and synthesis.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its versatility allows for both purity assessment and precise quantification.
Reverse-phase HPLC (RP-HPLC) is typically the method of choice for moderately polar compounds such as this compound. Separation is achieved on a non-polar stationary phase with a polar mobile phase. The aromatic ring and the sulfoxide (B87167) group contribute to the compound's retention characteristics. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). UV detection is suitable due to the presence of the phenyl chromophore.
Normal-phase HPLC (NP-HPLC) can also be employed, utilizing a polar stationary phase (e.g., silica (B1680970) or cyano-bonded) and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier like isopropanol). This mode can offer different selectivity compared to RP-HPLC and may be advantageous for separating impurities with different polarity profiles.
Table 1: Hypothetical HPLC Method Parameters
| Parameter | Reverse-Phase Method | Normal-Phase Method |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | n-Hexane:Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 258 nm | UV at 258 nm |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL |
| Expected Rt | ~4.5 min | ~5.2 min |
Since this compound is a racemic mixture, chiral HPLC is indispensable for separating the two enantiomers, (R)- and (S)-4-Methanesulfinylphenethyl bromide. This separation is critical for stereoselective synthesis and pharmacological studies. The method relies on a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. The differential interaction of the enantiomers with the CSP allows for their separation.
Table 2: Hypothetical Chiral HPLC Method Parameters
| Parameter | Method Details |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel |
| Column | Chiralpak AD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane:Isopropanol (80:20 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 258 nm |
| Column Temp. | 25 °C |
| Expected Rt (S) | ~8.1 min |
| Expected Rt (R) | ~9.3 min |
Gas Chromatography (GC) Method Development
The suitability of Gas Chromatography for analyzing this compound is conditional upon its volatility and thermal stability. Given the related compound phenethyl bromide has a high boiling point (approx. 221 °C), the target compound is expected to have low volatility. wikipedia.org Furthermore, sulfoxides can be susceptible to thermal degradation at the high temperatures typically used in GC injectors and columns. researchgate.net
Should the compound prove sufficiently stable, a method could be developed using a high-temperature capillary column with a non-polar stationary phase. The primary challenge would be to achieve volatilization without decomposition.
Table 3: Hypothetical GC Method Parameters (if viable)
| Parameter | Method Details |
| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Injector Temp. | 240 °C (potential for degradation) |
| Oven Program | 150 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temp. | 290 °C |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography is a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound from its precursors. nih.govyoutube.com By spotting the reaction mixture alongside the starting materials and product standards on a TLC plate, one can qualitatively assess the consumption of reactants and the formation of the product over time. youtube.com
The separation is based on the differential partitioning of the components between the stationary phase (typically silica gel) and the mobile phase. Visualization is commonly achieved under UV light, which reveals the aromatic rings, and/or by staining with an oxidizing agent like potassium permanganate (B83412), which reacts with the sulfoxide moiety. mdpi.com
Table 4: Typical TLC System for Reaction Monitoring
| Parameter | Details |
| Stationary Phase | Silica Gel 60 F254 aluminum plates |
| Mobile Phase | Ethyl Acetate (B1210297):Hexane (1:1 v/v) |
| Visualization | 1. UV light at 254 nm2. Potassium permanganate stain |
| Typical Rf Value | ~0.4 |
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry offers a straightforward and accessible method for the quantification of this compound in a pure sample or a simple mixture, provided no other components absorb at the analytical wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
The phenethyl group in the molecule acts as a chromophore, exhibiting characteristic absorbance in the UV region. A quantitative method involves preparing a series of standard solutions of known concentrations, measuring their absorbance at the wavelength of maximum absorbance (λmax), and constructing a calibration curve. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve. A study on a similar phenylethyl structure found a λmax around 258 nm, which is a plausible value for this compound. researchgate.net
Table 5: Hypothetical Data for Spectrophotometric Calibration
| Concentration (mg/L) | Absorbance at 258 nm |
| 2.0 | 0.152 |
| 4.0 | 0.301 |
| 6.0 | 0.455 |
| 8.0 | 0.603 |
| 10.0 | 0.751 |
| Correlation Coeff. (R²) | 0.9998 |
Titrimetric Analysis for Specific Functional Groups
Titrimetric analysis provides a robust and accurate method for quantifying specific functional groups within a molecule. For this compound, the primary target for titrimetry is the sulfinyl (>SO) group. Redox titration is a particularly suitable approach for this purpose, leveraging the oxidation of the sulfoxide to a sulfone.
One common method involves the use of a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an acidic medium. The sulfoxide group is selectively oxidized to the corresponding sulfone. The endpoint of the titration can be detected by the persistence of the purple color of the permanganate ion, indicating that all the sulfoxide has been consumed.
The reaction stoichiometry is as follows: 5 R-SO-R' + 2 KMnO₄ + 6 H⁺ → 5 R-SO₂-R' + 2 K⁺ + 2 Mn²⁺ + 3 H₂O
Alternatively, a back-titration method can be employed. This involves reacting the sulfoxide with a known excess of an oxidizing agent. The unreacted excess is then titrated with a standard reducing agent. For instance, an iodometric approach can be used where the sulfide (B99878) precursor is oxidized with excess sodium periodate (B1199274), and the remaining periodate is reacted to produce a colored product for measurement. nih.gov Another iodometric method involves reacting the sulfide with an excess of iodine in an acidic solution, followed by titration of the remaining iodine with sodium thiosulfate. nemi.govepa.gov These methods provide high accuracy for determining the concentration of the sulfinyl group. saylor.org
The purity, expressed as a percentage, can be calculated based on the volume and concentration of the titrant used and the initial mass of the compound.
| Sample ID | Sample Weight (mg) | Titrant Volume (mL) | Calculated Purity (%) |
|---|---|---|---|
| Batch A-001 | 500.5 | 20.25 | 99.6 |
| Batch A-002 | 498.7 | 20.10 | 99.4 |
| Batch B-001 | 501.2 | 20.30 | 99.7 |
Impurity Profiling and Quantification
Impurity profiling is a critical aspect of chemical analysis, identifying and quantifying residual substances from the manufacturing process. The synthesis of sulfoxides often involves the oxidation of the corresponding sulfide. organic-chemistry.org Therefore, the potential impurities in a batch of this compound are primarily related to its synthetic pathway.
Common process-related impurities include:
Starting Material: Unreacted 4-methylthiophenethyl bromide (the sulfide precursor).
Over-oxidation Product: (+/-)-4-Methanesulfonylphenethyl bromide (the corresponding sulfone), formed if the oxidation process is not carefully controlled.
Reagents and Solvents: Residual reagents from the oxidation step (e.g., hydrogen peroxide, acetic acid) and solvents used during synthesis and purification.
High-Performance Liquid Chromatography (HPLC), particularly with a UV detector, is the most common and effective technique for separating and quantifying these impurities. A reversed-phase column with a gradient elution of water and acetonitrile is typically employed. The impurities are identified by comparing their retention times with those of reference standards and quantified based on their peak areas relative to the main compound peak.
| Impurity Name | Retention Time (min) | Typical Amount (%) |
|---|---|---|
| (+/-)-4-Methanesulfonylphenethyl bromide | 8.5 | < 0.15 |
| 4-Methylthiophenethyl bromide | 15.2 | < 0.20 |
| Unknown Impurity 1 | 6.3 | < 0.10 |
| Unknown Impurity 2 | 11.8 | < 0.10 |
Stability Studies under Varied Environmental Conditions
Stability testing is essential to determine a compound's shelf-life and appropriate storage conditions. For this compound, the stability is evaluated under conditions of light, air (oxygen), and humidity. The sulfoxide functional group can be susceptible to both oxidation and reduction, and the presence of a chiral center at the sulfur atom means that racemization could also be a concern under certain conditions. wikipedia.orgbritannica.com
Light Stability (Photostability): The compound is exposed to controlled UV and visible light sources. Aromatic sulfoxides can be photochemically unstable, potentially leading to the loss of the sulfinyl group or other degradation pathways upon irradiation. nih.gov Samples are analyzed at set time points to quantify any degradation.
Air (Oxidative) Stability: To assess the potential for oxidation, the compound is stored in an oxygen-rich atmosphere. The primary degradation product would likely be the corresponding sulfone, (+/-)-4-Methanesulfonylphenethyl bromide. The rate of sulfone formation is monitored over time.
Humidity Stability: The compound is exposed to elevated humidity levels at a constant temperature. The presence of water can facilitate hydrolytic degradation or other reactions, although sulfoxides are generally stable against hydrolysis.
The results of these studies are used to establish recommended storage conditions, such as protection from light or storage under an inert atmosphere, to ensure the long-term integrity of the compound.
| Condition | Parameter | Initial Result | 6-Month Result | Conclusion |
|---|---|---|---|---|
| 25°C / 60% RH (Ambient) | Purity (%) | 99.8 | 99.7 | Stable |
| 40°C / 75% RH (Accelerated) | Purity (%) | 99.8 | 99.5 | Slight degradation |
| Photostability (ICH Q1B) | Total Degradation (%) | N/A | 1.2 | Sensitive to light |
| Oxidative Stress (Air) | Sulfone Impurity (%) | 0.08 | 0.25 | Slight oxidation occurs |
Advanced Derivatives and Analog Synthesis from +/ 4 Methanesulfinylphenethyl Bromide
Systematic Modification of the Alkyl Bromide Moiety
The phenethyl bromide portion of the molecule serves as a key site for nucleophilic substitution and carbon chain manipulation, enabling the introduction of a variety of functional groups and homologous structures.
Synthesis of Alkyl Ether, Thioether, and Amine Analogs
The reactive nature of the primary alkyl bromide facilitates its conversion into ethers, thioethers, and amines through well-established nucleophilic substitution (SN2) reactions.
Alkyl Ether Analogs : The Williamson ether synthesis is a classic and effective method for preparing ether analogs from (+/-)-4-Methanesulfinylphenethyl bromide. britannica.commasterorganicchemistry.combyjus.com This reaction involves the deprotonation of an alcohol (R-OH) with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion (RO⁻). libretexts.org The alkoxide then displaces the bromide ion in an SN2 reaction. masterorganicchemistry.comwikipedia.org The reaction is most efficient with primary alkyl halides like the parent compound, as this minimizes competing elimination reactions. britannica.commasterorganicchemistry.com
Thioether Analogs : In a similar fashion, thioether analogs can be synthesized by reacting the parent bromide with a thiol (R-SH) or its corresponding thiolate salt (RS⁻). pearson.comresearchgate.net Thiolates are potent nucleophiles that readily displace the bromide ion to form a new carbon-sulfur bond. pearson.com This method is broadly applicable for preparing a variety of alkyl aryl thioethers. Copper-catalyzed three-component reactions have also been developed for the synthesis of aryl alkyl thioethers from alkyl bromides. acs.org
Amine Analogs : Direct alkylation of ammonia (B1221849) or a primary amine with this compound can produce the corresponding amine analogs. pressbooks.pub However, this approach often suffers from polyalkylation, resulting in a mixture of primary, secondary, and tertiary amines, as the amine product remains nucleophilic. pressbooks.pubchemistrysteps.com To achieve more selective synthesis of primary amines, alternative two-step methods are preferred. The Gabriel synthesis, which utilizes potassium phthalimide (B116566) as the nitrogen nucleophile, provides a reliable route to primary amines after an initial alkylation step followed by hydrolysis or hydrazinolysis. pressbooks.pubchemistrysteps.com Another effective method is the azide (B81097) synthesis, where the bromide is first converted to an alkyl azide with sodium azide, followed by reduction with a reagent like LiAlH₄ to yield the primary amine. libretexts.org
| Analog Type | General Reaction | Nucleophile | Key Method |
|---|---|---|---|
| Ether (R-O-R') | R'-Br + RO⁻ → R'-OR + Br⁻ | Alkoxide (RO⁻) | Williamson Ether Synthesis |
| Thioether (R-S-R') | R'-Br + RS⁻ → R'-SR + Br⁻ | Thiolate (RS⁻) | Thiolate Alkylation |
| Primary Amine (R'-NH₂) | 1. R'-Br + N₃⁻ → R'-N₃ 2. R'-N₃ + [H] → R'-NH₂ | Azide Ion (N₃⁻) | Azide Synthesis & Reduction |
Carbon Chain Extension and Shortening Strategies
Modifying the length of the two-carbon ethyl chain provides access to homologous series of compounds, which is crucial for probing the impact of chain length on biological activity.
Carbon Chain Extension : A primary strategy for extending the carbon chain involves converting the alkyl bromide into an organometallic reagent, such as a Grignard reagent, by reacting it with magnesium metal. This nucleophilic species can then react with various electrophiles. For instance, reaction with an aldehyde or ketone followed by protonation yields a secondary or tertiary alcohol, respectively, extending the chain. Reaction with carbon dioxide provides a carboxylic acid with one additional carbon atom. youtube.com Alternatively, a direct SN2 reaction with sodium cyanide introduces a nitrile group, extending the chain by one carbon. The nitrile can then be hydrolyzed to a carboxylic acid or reduced to a primary amine. youtube.com
Carbon Chain Shortening : Decreasing the carbon chain length typically requires more complex, multi-step transformations. One common method is oxidative cleavage. youtube.com This would first involve an elimination reaction (e.g., using a strong, non-nucleophilic base like potassium tert-butoxide) to convert the phenethyl bromide into the corresponding styrene (B11656) derivative. Subsequent ozonolysis (O₃ followed by a workup) of the resulting alkene would cleave the carbon-carbon double bond, yielding a benzaldehyde (B42025) derivative, effectively shortening the side chain by one carbon. youtube.com
Transformation of the Sulfinyl Group
The methanesulfinyl (methylsulfoxide) group is a key functional handle that can be readily oxidized to a sulfone or reduced to a sulfide (B99878), allowing for the synthesis of analogs with different oxidation states at the sulfur atom.
Synthesis of Sulfide and Sulfone Analogs
Sulfone Analogs : The sulfinyl group of this compound can be directly oxidized to the corresponding sulfone. This transformation is typically achieved using common oxidizing agents. Hydrogen peroxide (H₂O₂) is a widely used reagent for this purpose, often in the presence of a catalyst. organic-chemistry.orgacsgcipr.org The resulting sulfone group is significantly more polar and has different electronic properties than the parent sulfoxide (B87167). Careful control of reaction conditions is necessary to ensure complete oxidation without unwanted side reactions. acsgcipr.org
Sulfide Analogs : Reduction of the sulfinyl group yields the corresponding sulfide (thioether) analog. A variety of reducing systems have been developed for this deoxygenation process. tandfonline.comresearchgate.net Reagents such as a combination of triflic anhydride (B1165640) and potassium iodide are effective for this transformation under mild conditions. organic-chemistry.org Other methods include the use of oxalyl chloride with a chlorine scavenger or various electrochemical reduction techniques. mdpi.comrsc.org This conversion allows for the study of analogs where the polar, hydrogen-bond-accepting sulfoxide is replaced by the less polar sulfide linkage.
| Transformation | Product Functional Group | General Method | Typical Reagent |
|---|---|---|---|
| Oxidation | Sulfone (-SO₂-) | Oxidation of Sulfoxide | Hydrogen Peroxide (H₂O₂) |
| Reduction | Sulfide (-S-) | Deoxygenation of Sulfoxide | Tf₂O / KI |
Replacement of Methyl with Other Alkyl or Aryl Groups
Direct replacement of the methyl group on the sulfinyl moiety is not a synthetically viable strategy. Instead, analogs bearing different alkyl or aryl groups on the sulfur atom are prepared through a de novo synthesis starting from the appropriately substituted thiol.
The synthesis would begin with a 4-thio-substituted phenol, such as 4-(ethylthio)phenol or 4-(phenylthio)phenol. This starting material would then be subjected to a series of reactions to construct the phenethyl bromide side chain, mirroring the synthesis of the parent compound. The final step would involve the selective oxidation of the sulfide to the desired sulfoxide using an oxidant like hydrogen peroxide under controlled conditions. nih.gov This multi-step approach allows for the introduction of a wide variety of substituents on the sulfur atom, enabling a thorough investigation of the steric and electronic effects of this group. thieme-connect.deorganic-chemistry.org
Aromatic Ring Modifications
Introducing additional substituents onto the aromatic ring is another key strategy for generating advanced derivatives. This can be accomplished either by direct modification of an intermediate or by using a pre-substituted starting material.
A more controlled and versatile approach involves utilizing a starting material that already contains the desired substitution pattern on the aromatic ring. For example, starting with a 3-chloro-4-methylthiophenol would allow for the synthesis of a final product with a chlorine atom meta to the phenethyl bromide side chain. This strategy avoids the potential regioselectivity and side-reaction issues associated with late-stage aromatic substitution.
The requested article cannot be generated.
There is no publicly available scientific literature or data that specifically details the synthesis of advanced derivatives and analogs from This compound . Consequently, it is not possible to provide scientifically accurate and verifiable content for the requested article sections and subsections, including:
Creation of Conjugates with Other Chemical Entities
It is important to note that while the general principles of introducing electron-withdrawing and electron-donating groups, heteroaromatic ring replacements, polymerization, and conjugation are well-established in organic chemistry, the specific application of these principles to this compound has not been documented in the accessible scientific domain. Without such documentation, it is impossible to provide detailed research findings, data tables, or an authoritative discussion as requested.
Therefore, in the interest of providing factual and reliable information, the requested article cannot be created.
Exploration of Biological Interactions and Biochemical Pathways Non Human, Mechanistic Studies
Investigation of Enzyme Substrate/Inhibitor Potential (in vitro, isolated enzymes)
There is currently no available scientific literature detailing the investigation of (+/-)-4-Methanesulfinylphenethyl bromide as a substrate or inhibitor for any enzyme class.
Studies with Oxidoreductase Enzymes
No studies have been published regarding the interaction of this compound with oxidoreductase enzymes. Therefore, its potential to act as a substrate or inhibitor for this class of enzymes, which catalyze oxidation-reduction reactions, remains unknown.
Receptor Binding Studies (in vitro, isolated receptors or cell lines)
No in vitro receptor binding studies for this compound have been documented. The affinity of this compound for any specific biological receptors is therefore uncharacterized.
Cellular Uptake and Distribution Mechanisms (in vitro, non-human cell lines)
There is no published research on the mechanisms of cellular uptake and distribution of this compound in any non-human cell lines. The processes by which it might enter cells and its subsequent intracellular localization are unknown.
Impact on Non-Human Cellular Signaling Pathways (in vitro, non-human cell lines)
The effect of this compound on intracellular signaling pathways in non-human cell lines has not been a subject of published research. Consequently, its potential to modulate cellular signaling cascades is unestablished.
In vitro Mechanistic Studies on Microbial Growth or Metabolism (non-clinical)
No mechanistic studies have been published concerning the impact of this compound on the growth or metabolism of any microbial species.
Data Tables
Due to the absence of research data for this compound across all outlined areas, no data tables can be generated.
Interaction with Biomolecules (e.g., DNA, RNA, Proteins in vitro)
No specific in vitro studies detailing the direct interaction of this compound with biomolecules such as DNA, RNA, or proteins have been documented in peer-reviewed literature. The potential for this compound to act as an alkylating agent, given the presence of the phenethyl bromide group, or to engage in interactions via its sulfoxide (B87167) group, is purely speculative without experimental data. Research on other molecules containing a chloroethyl sulfoxide group has suggested that the sulfoxide moiety may inhibit covalent adduction to DNA compared to related sulfide (B99878) compounds. However, whether this compound follows a similar pattern of interaction is unknown.
Interactive Data Table: In Vitro Interaction with Biomolecules
No data available from published studies.
| Biomolecule | Type of Interaction | Observed Effect |
|---|---|---|
| DNA | Data Not Available | Data Not Available |
| RNA | Data Not Available | Data Not Available |
Structure-Activity Relationship (SAR) Studies based on Synthesized Analogs (in vitro, non-human)
There are no published structure-activity relationship (SAR) studies for synthesized analogs of this compound. Scientific investigation into how modifications to the methanesulfinyl group (e.g., oxidation to a sulfone or reduction to a sulfide) or alterations to the aromatic ring or ethyl bromide chain affect in vitro biological activity has not been reported. Consequently, the key structural features of the this compound molecule responsible for any potential biological activity have not been elucidated.
Interactive Data Table: Structure-Activity Relationship of Analogs
No data available from published studies.
| Analog Modification | Target/Assay | Change in Activity |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Environmental Chemistry and Degradation Studies of +/ 4 Methanesulfinylphenethyl Bromide
Photodegradation Studies under Simulated Environmental Conditions
Photodegradation, the breakdown of compounds by light, is a significant process that influences the environmental persistence of many organic molecules. For (+/-)-4-Methanesulfinylphenethyl bromide, both the aromatic ring and the carbon-bromine bond are potential sites for photochemical reactions.
The stability of this compound under UV-Vis radiation is anticipated to be influenced by the chromophores present in its structure, namely the phenyl and sulfoxide (B87167) groups. Aromatic sulfoxides are known to exhibit photochemical stability, though some can undergo deoxygenation or cleavage of the carbon-sulfur bond upon UV irradiation nih.govresearchgate.net. The presence of the bromine atom may also contribute to the molecule's photosensitivity, as the carbon-bromine bond can be susceptible to homolytic cleavage under UV light, a common degradation pathway for polybrominated diphenyl ethers (PBDEs) nih.gov.
The absorption of UV-Vis radiation by the phenyl ring can lead to the formation of excited states, which may then have sufficient energy to induce chemical reactions. The primary photochemical processes for a molecule like this compound could involve either the cleavage of the C-Br bond to form a phenethyl radical and a bromine radical, or reactions centered on the sulfoxide group.
Given the structure of this compound, several photodegradation products can be hypothesized. The primary pathway is likely the homolytic cleavage of the carbon-bromine bond, a well-documented photoreaction for organobromine compounds nih.gov. This would result in the formation of a 4-methanesulfinylphenethyl radical, which could then abstract a hydrogen atom from the surrounding medium to yield 4-methanesulfinylphenylethane. Alternatively, the radical could undergo further reactions such as dimerization or oxidation.
Another potential pathway involves reactions of the sulfoxide group. Under UV irradiation, some aryl sulfoxides can undergo deoxygenation to form the corresponding sulfide (B99878) or rearrangement reactions nih.govresearchgate.netacs.org. Therefore, the formation of 4-methylthiophenethyl bromide and its subsequent photodegradation products could be expected.
A summary of potential photodegradation products is presented in the interactive table below.
| Potential Photodegradation Product | Proposed Formation Pathway |
| 4-Methanesulfinylphenylethane | Homolytic cleavage of the C-Br bond followed by hydrogen abstraction. |
| 4-Methylthiophenethyl bromide | Photochemical deoxygenation of the sulfoxide group. |
| 4-Methanesulfinylphenethyl alcohol | Reaction of the phenethyl radical with hydroxyl radicals in an aqueous environment. |
| Dimeric products | Combination of two 4-methanesulfinylphenethyl radicals. |
Hydrolysis and Chemical Degradation in Aqueous Environments
Hydrolysis is a key chemical degradation process for many organic compounds in aqueous environments. For this compound, the primary site for hydrolysis is the alkyl bromide functional group.
The rate of hydrolysis of alkyl halides is often dependent on the pH of the aqueous solution researchgate.netnih.govresearchgate.net. The hydrolysis of phenethyl bromides can proceed through either an S(_N)1 or S(_N)2 mechanism, where water or hydroxide ions act as the nucleophile quora.com. Generally, under neutral and acidic conditions, the reaction with water is predominant, while under basic conditions, the reaction with hydroxide ions becomes more significant and can accelerate the hydrolysis rate.
For some organobromine compounds, it has been observed that the rate of hydrolysis increases as the pH decreases from 9 to 5, while for others, the rate increases as the pH increases epa.gov. Without experimental data for this compound, it is challenging to predict the exact pH dependency. However, based on the general behavior of alkyl halides, it is reasonable to assume that the hydrolysis rate will be influenced by pH.
The following interactive table provides a hypothetical representation of the pH-dependent degradation rates of this compound, illustrating a potential trend based on common observations for similar compounds.
| pH | Condition | Hypothetical Half-life (t({1/2})) |
| 4 | Acidic | Days to weeks |
| 7 | Neutral | Weeks to months |
| 9 | Basic | Days to weeks |
The primary product of the hydrolysis of this compound is expected to be 4-Methanesulfinylphenethyl alcohol, formed by the nucleophilic substitution of the bromine atom by a hydroxyl group. This reaction would also produce a bromide ion. The sulfoxide group is generally stable to hydrolysis under typical environmental conditions.
The reaction can be represented as follows:
C(_6)H(_4)(SOCH(_3))CH(_2)CH(_2)Br + H(_2)O → C(_6)H(_4)(SOCH(_3))CH(_2)CH(_2)OH + HBr
Under strongly basic conditions, an elimination reaction to form 4-methanesulfinylstyrene could also be a minor competing pathway.
Biotransformation and Biodegradation Potential
Biotransformation by microorganisms is a critical process in the environmental degradation of many organic pollutants. The structure of this compound suggests that it could be susceptible to microbial attack at both the organobromine and sulfoxide functionalities.
Microorganisms are known to degrade a wide variety of organohalogen compounds researchgate.netnih.gov. A key step in the biodegradation of such compounds is often dehalogenation, which can occur aerobically or anaerobically nih.gov. Bacteria capable of utilizing methyl halides as a carbon source have been isolated, indicating the existence of enzymatic machinery for cleaving carbon-halogen bonds usgs.govresearchgate.net. The initial step in the biodegradation of this compound could therefore be the enzymatic cleavage of the C-Br bond, leading to the formation of 4-Methanesulfinylphenethyl alcohol.
The sulfoxide group can also be a target for microbial transformation. Microorganisms can either reduce sulfoxides to the corresponding sulfides or oxidize them to sulfones wikipedia.org. Thus, potential biotransformation products could include 4-methylthiophenethyl bromide or 4-methylsulfonylphenethyl bromide, which would then be subject to further degradation.
The aromatic ring could also be a site for microbial attack, although this is generally a slower process. Aerobic degradation would likely proceed through hydroxylation of the ring, followed by ring cleavage.
Given the presence of multiple functional groups that are known to be susceptible to microbial degradation, it is plausible that this compound has the potential for biodegradation in the environment, although the rate and extent of this degradation would depend on various environmental factors and the specific microbial communities present.
Microbial Degradation in Soil and Water Samples
The microbial degradation of this compound in soil and water is anticipated to be a primary pathway for its transformation in the environment. While specific studies on this compound are absent, the degradation process can be inferred by examining the microbial action on its core components: the phenethyl group, the bromide substituent, and the methanesulfinyl moiety.
The phenethyl group, an aromatic hydrocarbon, is susceptible to microbial attack. A wide variety of bacteria, fungi, and algae have demonstrated the ability to degrade aromatic compounds, often utilizing them as a source of carbon and energy nih.govnih.gov. The initial step in the aerobic degradation of aromatic rings typically involves the action of oxygenase enzymes, which introduce hydroxyl groups to the ring, making it less stable and more amenable to cleavage mdpi.com. For instance, bacteria are known to employ dioxygenase and cytochrome P450-mediated pathways to initiate the breakdown of polycyclic aromatic hydrocarbons (PAHs) nih.gov. It is plausible that soil and water microorganisms would employ similar enzymatic machinery to initiate the degradation of the phenyl ring of this compound.
The methanesulfinyl (a sulfoxide) group represents another site for microbial transformation. Microorganisms in various environments possess enzymes capable of metabolizing sulfur-containing organic compounds nih.govoup.com. Sulfoxide reductases, for example, are enzymes that catalyze the reduction of sulfoxides to their corresponding sulfides frontiersin.orgwikipedia.org. This transformation would alter the polarity and potential bioavailability of the molecule. Conversely, microbial oxidation could potentially convert the sulfoxide to a sulfone. The microbial community present in the soil or water would dictate the predominant metabolic pathway for the methanesulfinyl group.
Table 1: Predicted Microbial Degradation Pathways for this compound Based on Analogous Compounds
| Structural Moiety | Predicted Microbial Action | Key Enzymes (Examples) | Influencing Factors |
| Phenethyl Group | Aromatic ring hydroxylation and cleavage | Dioxygenases, Monooxygenases | Oxygen availability, microbial species present |
| Bromide Substituent | Dehalogenation (cleavage of C-Br bond) | Dehalogenases | Redox potential, presence of co-substrates |
| Methanesulfinyl Group | Reduction to sulfide or oxidation to sulfone | Sulfoxide reductases, monooxygenases | Oxygen availability, specific microbial pathways |
Identification of Microbial Metabolites
The identification of microbial metabolites is crucial for understanding the complete degradation pathway and assessing the potential environmental impact of any resulting transformation products. In the absence of direct studies on this compound, potential metabolites can be predicted based on the known microbial metabolism of its structural components.
Degradation of the phenethyl bromide portion of the molecule would likely lead to several initial metabolites. Cleavage of the carbon-bromine bond would release a bromide ion (Br⁻) and could result in the formation of 4-methanesulfinylphenethyl alcohol through hydroxylation. Further microbial oxidation of the alcohol could yield 4-methanesulfinylphenylacetic acid. A study on the related compound, phenethyl propionate, identified 2-phenylethanol and 2-(4-hydroxyphenyl)ethanol as primary degradation products, indicating that hydroxylation of the aromatic ring is a likely pathway researchgate.net.
The microbial breakdown of the aromatic ring itself would generate a series of intermediate metabolites. Following initial hydroxylation, the ring is typically cleaved to form aliphatic dicarboxylic acids. These are then further metabolized through central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization (conversion to CO₂ and water) under aerobic conditions nih.gov.
Metabolism of the methanesulfinyl group would also produce distinct metabolites. Microbial reduction of the sulfoxide would yield the corresponding sulfide, (+/-)-4-(methylthio)phenethyl bromide. Conversely, oxidation would produce (+/-)-4-(methylsulfonyl)phenethyl bromide (a sulfone). These transformations alter the chemical properties of the molecule and could influence its subsequent degradation and environmental mobility. The enzyme DMSO reductase, for example, is known to catalyze the reduction of dimethyl sulfoxide (DMSO) to dimethyl sulfide frontiersin.orgwikipedia.org.
Therefore, a complex mixture of metabolites can be expected during the microbial degradation of this compound. The specific metabolites formed and their persistence in the environment would depend on the dominant microbial populations and the prevailing environmental conditions.
Table 2: Predicted Microbial Metabolites of this compound
| Parent Moiety | Predicted Metabolite | Precursor Transformation |
| Phenethyl bromide | 4-Methanesulfinylphenethyl alcohol | Hydrolytic dehalogenation |
| Phenethyl bromide | 4-Methanesulfinylphenylacetic acid | Oxidation of the alcohol |
| Phenethyl bromide | Bromide ion (Br⁻) | Dehalogenation |
| Aromatic Ring | Hydroxylated aromatic intermediates | Ring hydroxylation |
| Aromatic Ring | Aliphatic dicarboxylic acids | Ring cleavage |
| Methanesulfinyl group | (+/-)-4-(Methylthio)phenethyl bromide | Sulfoxide reduction |
| Methanesulfinyl group | (+/-)-4-(Methylsulfonyl)phenethyl bromide | Sulfoxide oxidation |
Adsorption and Leaching Behavior in Environmental Matrices (e.g., soil, sediment)
The adsorption and leaching behavior of this compound in environmental matrices like soil and sediment will determine its mobility and potential to contaminate groundwater. This behavior is governed by the compound's physicochemical properties and its interactions with soil components such as organic matter and clay minerals.
The mobility of organic compounds in soil is often predicted using the soil organic carbon-water partition coefficient (Koc). For the structurally related compound (2-bromoethyl)benzene, also known as phenethyl bromide, estimated Koc values range from 582 to 955 echemi.comechemi.com. According to classification schemes, these values suggest that phenethyl bromide has low mobility in soil echemi.com. This implies a tendency for the compound to adsorb to soil particles rather than remaining in the soil solution where it could be leached into groundwater. Adsorption is often driven by hydrophobic interactions between the non-polar parts of the molecule and soil organic matter mdpi.com.
The presence of the methanesulfinyl group , being a polar functional group, would likely increase the water solubility of the molecule compared to phenethyl bromide. This increased polarity could potentially reduce its adsorption to soil organic matter and increase its leaching potential. The sulfinyl group can also participate in more specific interactions, such as hydrogen bonding with soil components.
Leaching studies using soil columns provide a more direct measure of a compound's mobility. In such studies, the compound is applied to the top of a soil column, and water is passed through it to simulate rainfall. The concentration of the compound in the leachate collected at the bottom of the column indicates its potential to move through the soil profile researchgate.net. While no such data exists for this compound, the low mobility predicted for its phenethyl bromide core suggests that significant leaching might be limited, although the influence of the polar methanesulfinyl group remains a key uncertainty.
Table 3: Predicted Adsorption and Leaching Characteristics of this compound
| Parameter | Predicted Behavior | Rationale Based on Analogous Compounds | Key Influencing Factors |
| Adsorption to Soil | Moderate to High | The phenethyl bromide moiety is hydrophobic with a low estimated mobility (high Koc) echemi.comechemi.com. | Soil organic matter content, clay content, pH. |
| Leaching Potential | Low to Moderate | Low mobility of the phenethyl bromide core may be counteracted by the increased polarity from the methanesulfinyl group. | Soil texture, rainfall intensity, microbial degradation rate. |
| Governing Interactions | Hydrophobic interactions, potential hydrogen bonding | The aromatic ring and alkyl chain contribute to hydrophobicity; the sulfoxide group is polar and can form hydrogen bonds. | Chemical structure of the compound, nature of soil colloids. |
Future Research Directions for +/ 4 Methanesulfinylphenethyl Bromide
Development of Novel Cascade Reactions and Multi-Component Syntheses
The presence of two distinct reactive sites—the electrophilic carbon of the phenethyl bromide and the versatile sulfoxide (B87167) group—makes (+/-)-4-Methanesulfinylphenethyl bromide an ideal candidate for novel cascade and multi-component reactions (MCRs). Future research could focus on designing one-pot syntheses that leverage both functionalities to rapidly build molecular complexity.
Drawing inspiration from existing three-component methods for sulfoxide synthesis, where a sulfoxide reagent donates the SO unit after reacting with a Grignard reagent, new pathways could be envisioned. guidechem.comchemicalbook.com For instance, the bromide could first undergo a substitution reaction, followed by a transformation involving the sulfoxide, such as a Pummerer rearrangement, to generate complex heterocyclic structures. sigmaaldrich.com Research into one-pot protocols that sequentially form sulfenate anions, sulfenate esters, and finally sulfides could be adapted to create diverse libraries of molecules from this starting material. nih.gov The development of such modular and efficient synthetic methods would be a significant advancement. chemicalbook.com
Exploration of Unconventional Catalytic Systems for Transformations
Moving beyond traditional thermal methods, future studies should explore unconventional catalytic systems to activate and transform this compound. These approaches promise greater efficiency, selectivity, and sustainability.
Biocatalysis : Enzymes offer unparalleled stereoselectivity. Methionine sulfoxide reductases (Msr) and dimethyl sulfoxide (DMSO) reductases (DmsABC) are known to catalyze the kinetic resolution of racemic sulfoxides by selectively reducing one enantiomer. bldpharm.com Applying these enzymatic systems to this compound could provide an efficient route to enantiopure (R)- or (S)-4-methanesulfinylphenethyl bromide, which are valuable as chiral building blocks. bldpharm.comnih.gov Furthermore, novel oxidative biocatalytic approaches using greener solvents like ionic liquids could be developed for its synthesis. sigmaaldrich.comchemicalbook.com
Photocatalysis : Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive intermediates under mild conditions. fishersci.com Research could target the photocatalytic activation of the carbon-bromine bond for cross-coupling reactions or the deoxygenation of the sulfoxide to the corresponding sulfide (B99878). fishersci.com This approach avoids harsh reagents and could improve functional group tolerance. fishersci.com
Electrocatalysis : Electrochemical methods offer a reagent-free way to perform redox reactions. Studies could investigate the electrochemical oxidation of the corresponding sulfide to selectively form the sulfoxide without over-oxidation to the sulfone, or the reductive cleavage of the C-Br bond. chemscene.com Metal-based ionic liquids have also shown promise in catalyzing the selective oxidation of sulfides and could be explored in this context.
Application of Machine Learning and AI in Predicting Reactivity and Properties
The fields of artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate the discovery process by predicting chemical reactivity and molecular properties, thereby reducing the need for extensive trial-and-error experimentation.
Future research on this compound could leverage ML models to:
Predict Reactivity : By training models on datasets of similar organobromine and sulfoxide compounds, it would be possible to predict the outcome and optimal conditions for various transformations. This is particularly useful for complex multi-component reactions where multiple competing pathways exist.
Forecast Physicochemical and Biological Properties : AI frameworks can now accurately predict properties like solubility, toxicity, and even biological activity from 2D molecular graphs alone, without requiring extensive computational resources. Applying these models to this compound and its potential derivatives could rapidly identify candidates for materials science or pharmaceutical applications.
Generate Novel Molecules : Generative AI models can be used to design new molecules with optimized properties based on the core structure of this compound.
This data-driven approach can significantly streamline the process of discovering new applications for the compound and its analogues.
Advanced Materials Science Applications
The distinct properties of the sulfoxide group make it an attractive functional moiety for advanced materials.
Functional Polymers : The high hydrophilicity and biocompatibility of the sulfoxide group are well-documented. Polymers containing sulfoxide side chains have been investigated as "stealth" materials for biomedical applications, serving as a potential alternative to polyethylene (B3416737) glycol (PEG). Future work could involve the polymerization of vinyl-functionalized derivatives of this compound to create novel functional polymers. These materials could be explored for applications in drug delivery, where they might exhibit reduced protein fouling and improved blood circulation times. Additionally, sulfoxide-containing polymers have been studied for their ability to retain moisture, suggesting potential use in cosmetics or as moisturizing agents.
Supramolecular Chemistry : The polar sulfoxide group can act as a ligand, coordinating with transition metals through either the sulfur or oxygen atom. This coordination ability could be exploited in the design of novel supramolecular assemblies, such as metal-organic cages. The phenethyl bromide portion of the molecule could be used to anchor these assemblies to surfaces or to incorporate them into larger structures, opening avenues for creating new sensors, catalysts, or responsive materials.
Further Elucidation of Biochemical Mechanisms at a Molecular Level
Sulfoxides and their metabolic products, sulfones and sulfides, are common motifs in pharmaceuticals. The metabolism of sulfoxides is a key area of study, as it can significantly impact a drug's efficacy and pharmacokinetic profile.
Future research should investigate the biochemical behavior of this compound. Key research questions would include:
Is the compound metabolized in biological systems? The oxidation of sulfoxides to sulfones and their reduction to sulfides are common metabolic pathways catalyzed by enzymes like cytochrome P450s.
Could it act as a prodrug? The sulfoxide could be designed to be more soluble or have better absorption properties than a corresponding sulfone, which is then formed as the active metabolite in vivo.
What is its interaction with key biological targets? The alkylating potential of the phenethyl bromide group, combined with the properties of the sulfoxide, could lead to interactions with specific proteins or enzymes. The role of methionine sulfoxide reductases in cellular metabolism highlights the biological relevance of the sulfoxide group. bldpharm.com
Understanding these mechanisms at a molecular level is crucial for evaluating the compound's potential in medicinal chemistry.
Expansion into New Areas of Sustainable Chemistry and Circular Economy Principles
Future synthesis and application of this compound should be guided by the principles of sustainable chemistry and the circular economy.
Green Synthesis : Research should focus on developing synthetic routes that minimize waste and use environmentally benign reagents. This includes catalyst-free oxidations or the use of green oxidants like oxygen or hydrogen peroxide. Biocatalytic methods, which operate in aqueous media under mild conditions, represent a highly sustainable approach. chemicalbook.com
Atom Economy : Designing cascade and multi-component reactions (as discussed in 10.1) inherently improves atom economy by incorporating a greater portion of the reactants into the final product.
Circular Economy Principles : A circular economy aims to manage materials in high-value cycles, replacing primary resources with secondary ones. For organobromine compounds, this could involve developing efficient methods for bromine recovery and recycling from reaction byproducts. The broader goal is to reduce environmental impact across the entire lifecycle of the chemical, from production to disposal.
Comparative Studies with Structurally Related Compounds
To fully understand the role of the methanesulfinyl group, systematic comparative studies with structurally related analogues are essential. By replacing the sulfoxide with a sulfide (-S-) or a sulfone (-SO2-), researchers can delineate the specific contributions of the sulfur oxidation state to the molecule's properties.
Key comparisons would include:
Reactivity : A comparative analysis of the reaction kinetics and product distributions for the sulfide, sulfoxide, and sulfone analogues in various chemical transformations. For example, the electron-withdrawing nature of the sulfonyl group is stronger than that of the sulfinyl group, which would impact the reactivity of the aromatic ring and the alkyl bromide.
Physicochemical Properties : Quantifying differences in polarity, solubility, lipophilicity, and melting/boiling points. Sulfoxides are typically more polar and soluble than the corresponding sulfides but less so than sulfones.
Biological Activity : Evaluating the three analogues in biological assays to determine how the sulfur oxidation state affects potency, metabolism, and toxicity. Such studies are crucial in medicinal chemistry for optimizing drug candidates.
These comparative investigations would provide a comprehensive structure-property-reactivity relationship, enabling a more rational design of molecules for specific applications.
Compound Data Tables
Table 1: Chemical Identity of this compound
Data is based on calculated values and standard nomenclature, as specific experimental data was not found in public databases.
| Identifier | Value |
| IUPAC Name | 1-(2-bromoethyl)-4-(methylsulfinyl)benzene |
| Molecular Formula | C₉H₁₁BrOS |
| Molecular Weight | 247.15 g/mol |
| Synonyms | (+/-)-1-(2-Bromoethyl)-4-(methylsulfinyl)benzene, 4-(Methylsulfinyl)phenethyl bromide |
Scaling Up Synthesis for Industrial Relevance
Scalable Synthesis of the Phenethyl Bromide Precursor
A logical precursor for the target molecule is 4-(methylthio)phenethyl alcohol, which would then undergo bromination. The conversion of phenethyl alcohols to phenethyl bromides is a well-established transformation in organic synthesis, with several methods amenable to large-scale production.
One common laboratory-scale method is the Appel reaction, which utilizes triphenylphosphine (B44618) and carbon tetrabromide. This reaction is known for its mild conditions and high yields. However, the high cost of triphenylphosphine and the stoichiometric formation of triphenylphosphine oxide as a byproduct present significant challenges for industrial-scale synthesis in terms of both economics and waste management.
A more cost-effective and atom-economical approach for large-scale production is the reaction of the alcohol with hydrogen bromide (HBr). This method is a more direct and has been used in the industrial synthesis of related phenethyl bromides. The reaction can be optimized by controlling temperature and the rate of HBr addition to manage its exothermic nature.
| Method | Reagents | Advantages for Scale-Up | Challenges for Scale-Up |
|---|---|---|---|
| Appel Reaction | Triphenylphosphine, Carbon Tetrabromide | Mild reaction conditions, High yields. tcichemicals.comtcichemicals.com | High reagent cost, Stoichiometric byproduct (triphenylphosphine oxide), Waste disposal. tcichemicals.comtcichemicals.com |
| Reaction with HBr | Hydrogen Bromide | Cost-effective, High atom economy. manac-inc.co.jp | Corrosive nature of HBr, Requires specialized equipment, Exothermic reaction control. manac-inc.co.jp |
Future research in this area should focus on optimizing the reaction conditions for the HBr-mediated bromination of 4-(methylthio)phenethyl alcohol. This includes developing continuous flow processes, which can offer better control over reaction parameters and improve safety and efficiency on an industrial scale.
Selective Oxidation: A Key Challenge in Industrial Synthesis
The selective oxidation of the sulfide group in a precursor like 4-(methylthio)phenethyl bromide to the corresponding sulfoxide is a critical step. The primary challenge in scaling up this transformation is preventing over-oxidation to the sulfone, which can be difficult to separate from the desired sulfoxide product.
Numerous oxidizing agents have been employed for this conversion, with hydrogen peroxide being a particularly attractive option for industrial applications due to its low cost and the fact that its only byproduct is water. However, the use of hydrogen peroxide often requires a catalyst to achieve high selectivity. A variety of catalytic systems have been developed, including those based on transition metals. The choice of solvent and reaction temperature are also crucial parameters that need to be optimized to maximize the yield of the sulfoxide while minimizing sulfone formation. mdpi.com
Electrochemical methods represent a promising green and scalable alternative for the selective oxidation of sulfides. rsc.orgfao.org These methods replace traditional chemical oxidants with electricity, which can reduce waste and improve the safety profile of the process. An electrochemical approach could offer precise control over the oxidation potential, thereby enhancing selectivity for the sulfoxide. The development of robust and reusable electrode materials is a key area for future research to make this technology industrially viable. rsc.orgfao.orgresearchgate.net
| Oxidation System | Advantages for Scale-Up | Challenges for Scale-Up | Key Research Directions |
|---|---|---|---|
| Hydrogen Peroxide with Metal Catalysts | Low-cost oxidant, "Green" byproduct (water). mdpi.com | Catalyst cost and recovery, Potential for over-oxidation, Optimization of reaction conditions. nih.gov | Development of highly selective and recyclable catalysts. |
| Electrochemical Oxidation | Avoids chemical oxidants, High selectivity through potential control, Environmentally friendly. rsc.orgfao.orgresearchgate.net | Requires specialized reactor design, Electrode stability and lifetime. researchgate.net | Design of efficient flow-through electrochemical cells, Development of durable and cost-effective electrode materials. |
Q & A
Q. Table 1. Optimized CE Parameters for Bromide Analysis
| Parameter | Value | Reference |
|---|---|---|
| Buffer | 0.1 M sodium 1-octanesulfonate | |
| pH | 4.6 (±0.1) | |
| Mobile Phase | Methanol:Buffer (65:35) | |
| Detection Limit | 0.10 mg/L |
Q. Table 2. Common Impurities and Resolutions
| Impurity | CAS RN | Resolution Method |
|---|---|---|
| 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 | Ion-pair HPLC |
| Fenofibric Acid Derivative | 42017-89-0 | Gradient CE |
Key Findings
- Synthesis : Methylsulfonyl chloride is critical for regioselective sulfonylation but requires strict anhydrous conditions to avoid hydrolysis .
- Analytical Challenges : CE outperforms HPLC in resolving bromide from chloride but requires pH and co-ion optimization .
- Biological Interactions : Ionic strength dictates ligand-DNA binding modes, with destabilization observed at rb > 0.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






